Product packaging for D-Ribose-d6(Cat. No.:)

D-Ribose-d6

Cat. No.: B12392324
M. Wt: 156.17 g/mol
InChI Key: PYMYPHUHKUWMLA-JDSYEOJOSA-N
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Description

D-Ribose-d6 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 156.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12392324 D-Ribose-d6

Properties

Molecular Formula

C5H10O5

Molecular Weight

156.17 g/mol

IUPAC Name

(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-JDSYEOJOSA-N

Isomeric SMILES

[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Ribose-d6 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Ribose-d6 is the deuterium-labeled form of D-ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biological molecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP).[1][2][3] In this compound, six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific research and drug development applications, particularly in metabolic studies and as an internal standard for mass spectrometry.[4]

Chemical Structure

The systematic name for this compound is D-[1,2,3,4,5,5'-²H₆]ribose, also commonly referred to as D-[UL-²H₆]ribose or D-ribose-1,2,3,4,5,5-d6.[5] The "UL" designation signifies uniform labeling, indicating that all non-exchangeable hydrogen positions on the ribose molecule have been substituted with deuterium. The chemical structure of this compound is identical to that of D-ribose, with the substitution of hydrogen by deuterium at the specified positions.

Molecular Formula: C₅H₄D₆O₅

Chemical Structure of β-D-Ribofuranose-d6 (a common anomer):

Note: In aqueous solution, ribose exists as an equilibrium mixture of different isomers, including the linear aldehyde form and the cyclic furanose and pyranose forms.[1]

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for D-Ribose and its deuterated analog, this compound. This information is essential for experimental design, particularly in quantitative analysis methods like mass spectrometry.

PropertyD-RiboseThis compoundData Source(s)
Molecular Formula C₅H₁₀O₅C₅H₄D₆O₅[1][3][6]
Molecular Weight 150.13 g/mol Approx. 156.17 g/mol [3][6][7]
CAS Number 50-69-1Not consistently assigned; varies by supplier[1][3][6]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[1][8]
Melting Point 88-92 °C88-92 °C (expected to be similar to unlabeled)[8]
Solubility Soluble in waterSoluble in water[1][8]
Isotopic Purity N/ATypically ≥98%[9]
Chemical Purity ≥98%Typically ≥98%[8][9]

Synthesis of this compound

The synthesis of specifically deuterated ribose derivatives, including this compound, is a multi-step process that can be achieved through both chemical and enzymatic methods. A common strategy involves the use of a deuterated starting material, such as D-glucose-d7, which is then enzymatically converted to the desired deuterated ribose.

A general enzymatic synthesis workflow is described below. This process leverages enzymes from the pentose phosphate pathway to efficiently produce deuterated ribose-5-phosphate, which can then be dephosphorylated to yield this compound.

G General Enzymatic Synthesis of this compound cluster_start Starting Material cluster_enzymes Enzymatic Conversions cluster_intermediate Intermediate Product cluster_final Final Product D-Glucose-d7 D-Glucose-d7 Pentose Phosphate Pathway Enzymes Pentose Phosphate Pathway Enzymes D-Glucose-d7->Pentose Phosphate Pathway Enzymes Substrate D-Ribose-5-phosphate-d6 D-Ribose-5-phosphate-d6 Pentose Phosphate Pathway Enzymes->D-Ribose-5-phosphate-d6 Catalysis Dephosphorylation Dephosphorylation D-Ribose-5-phosphate-d6->Dephosphorylation This compound This compound Dephosphorylation->this compound Final Step

Caption: Enzymatic synthesis of this compound from deuterated glucose.

Experimental Protocols: Metabolic Flux Analysis (MFA)

A primary application of this compound is in isotope-assisted metabolic flux analysis (iMFA).[2][10][11] iMFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a labeled substrate like this compound and tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate the activity of metabolic pathways.

Below is a representative experimental workflow for an iMFA study using this compound.

Objective: To determine the flux through the pentose phosphate pathway (PPP) and other related pathways in cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • This compound

  • Quenching solution (e.g., cold methanol)

  • Extraction solution (e.g., methanol/water/chloroform mixture)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

  • MFA software (e.g., INCA, METRAN)

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency under standard conditions.

    • Replace the standard culture medium with a medium containing a known concentration of this compound.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose, leading to isotopic steady state.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution.

    • Harvest the cells and perform metabolite extraction to isolate intracellular metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites (e.g., amino acids, lactate, intermediates of glycolysis and the TCA cycle). The mass shift caused by the incorporation of deuterium allows for the tracking of the labeled ribose backbone through various metabolic pathways.

  • Data Analysis and Flux Calculation:

    • Process the mass spectrometry data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

    • Input the labeling data, along with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., glucose uptake, lactate secretion), into an MFA software package.

    • The software will then solve a system of algebraic equations to estimate the intracellular metabolic fluxes that best fit the experimental data.

G Isotope-Assisted Metabolic Flux Analysis (iMFA) Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_modeling Computational Modeling cluster_output Output Cell_Seeding Seed Cells Cell_Growth Grow to Confluency Cell_Seeding->Cell_Growth Labeling Introduce this compound Medium Cell_Growth->Labeling Incubation Incubate to Isotopic Steady State Labeling->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction MS_Analysis GC-MS or LC-MS Analysis Extraction->MS_Analysis Data_Processing Process Mass Isotopomer Data MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation (MFA Software) Data_Processing->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: A typical workflow for a metabolic flux analysis experiment.

Other Applications

Beyond metabolic flux analysis, this compound serves other important functions in research and development:

  • Internal Standard in Mass Spectrometry: Due to its similar chemical and physical properties to unlabeled D-ribose, this compound is an ideal internal standard for quantitative mass spectrometry-based assays.[4] It co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

  • Pharmacokinetic Studies: Deuterated compounds are used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other molecules.[4]

  • NMR Spectroscopy: Specifically deuterated molecules can simplify complex NMR spectra, aiding in the structural elucidation of biomolecules like RNA.[12]

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope tracer enables detailed investigation of metabolic pathways, precise quantification of metabolites, and enhanced structural analysis of biomolecules. A thorough understanding of its chemical properties, synthesis, and experimental applications is crucial for leveraging its full potential in advancing our knowledge of biological systems and developing new therapeutic interventions.

References

An In-depth Technical Guide to D-Ribose-d6: Physical and Chemical Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Ribose-d6, a deuterated isotopologue of the naturally occurring monosaccharide D-Ribose. This document is intended to serve as a critical resource for researchers employing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based applications.

Core Physical and Chemical Properties

This compound shares most of its physical and chemical characteristics with its non-deuterated counterpart, D-Ribose. The primary difference lies in its increased molecular weight due to the substitution of six hydrogen atoms with deuterium. This isotopic labeling makes it an invaluable tool for tracing metabolic pathways and for quantification in complex biological matrices.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is a white, crystalline solid that is highly soluble in water. Due to the scarcity of specific experimental data for the deuterated form, the properties of unlabeled D-Ribose are provided as a close approximation.

Table 1: Physical Properties of D-Ribose and this compound

PropertyD-RiboseThis compound (Predicted/Theoretical)Source
Molecular Formula C₅H₁₀O₅C₅H₄D₆O₅[1]
Molecular Weight 150.13 g/mol 156.17 g/mol [1]
Appearance White crystalline powderWhite crystalline powder[2]
Melting Point 88-92 °CExpected to be very similar to D-Ribose[3]
Boiling Point >150 °C (estimated)Expected to be very similar to D-Ribose[4]
Density ~1.59 g/cm³Expected to be slightly higher than D-Ribose[4]
Solubility in Water SolubleSoluble[5]
Specific Rotation [α]D²⁰ -19° to -21° (c=4, H₂O)Expected to be very similar to D-Ribose[2]
Chemical Properties

This compound is a stable, non-radioactive isotope-labeled compound. Its chemical reactivity is nearly identical to that of D-Ribose, allowing it to be metabolized by cells in the same manner. This characteristic is fundamental to its use as a tracer in metabolic research.[6]

Table 2: Chemical Properties and Identifiers of D-Ribose and this compound

PropertyD-RiboseThis compoundSource
IUPAC Name (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol(2R,3R,4S,5R)-5-(deuteriomethyl)oxolane-2,3,4-triol-d5N/A
CAS Number 50-69-1Not consistently available[1]
PubChem CID 5779131868747 (for D-Ribose-d)[7]
Isotopic Purity N/ATypically >98%Commercially available
Storage Store at room temperature, protected from light and moisture.Store at -20°C to -80°C for long-term stability.[6]

Experimental Protocols

The accurate characterization and quantification of this compound are crucial for its effective use in research. The following sections detail generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the identity and isotopic purity of this compound. Both ¹H and ¹³C NMR are valuable, with the former being particularly useful for assessing the degree of deuteration.

Protocol for ¹H and ¹³C NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

    • The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay (d1): 2-5 seconds

    • The chemical shifts of the carbon atoms in this compound will be very similar to those of unlabeled D-Ribose, though minor isotopic shifts may be observed.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and for its quantification in biological samples.

Protocol for Mass Spectrometric Analysis of this compound:

  • Sample Preparation (for pure compound):

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass determination.

    • Couple the mass spectrometer to a suitable inlet system, such as direct infusion or liquid chromatography (LC).

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-300).

    • The molecular ion of this compound will be observed at an m/z corresponding to its increased molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

  • Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

    • Select the precursor ion of this compound for fragmentation.

    • Acquire the product ion spectrum. The fragmentation pattern can be compared to that of unlabeled D-Ribose to confirm the location of the deuterium labels.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Cells, Plasma) Quenching Metabolism Quenching (e.g., Liquid Nitrogen) Biological_Sample->Quenching Extraction Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Internal_Standard Addition of This compound (IS) Extraction->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration MSMS_Fragmentation->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Final_Result Final_Result Quantification->Final_Result Metabolite Concentration

Caption: Experimental workflow for targeted metabolomics using this compound as an internal standard.

pentose_phosphate_pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P G6PD NADPH NADPH Glucose6P->NADPH Ribose5P Ribose-5-Phosphate (R5P) Ribulose5P->Ribose5P Nucleotides Nucleotide Synthesis (incorporating labeled ribose) Ribose5P->Nucleotides Glycolysis Glycolysis Intermediates Ribose5P->Glycolysis Transketolase/ Transaldolase Glycolysis->Ribose5P D-Ribose-d6_Tracer This compound Tracer D-Ribose-d6_Tracer->Ribose5P Enters Pathway

Caption: Tracing this compound through the Pentose Phosphate Pathway for metabolic flux analysis.

Applications in Research and Development

This compound is a versatile tool with significant applications in various scientific disciplines.

Metabolic Flux Analysis

As illustrated in the Pentose Phosphate Pathway diagram, this compound can be introduced into cellular systems to trace its metabolic fate. By analyzing the incorporation of deuterium into downstream metabolites such as nucleotides and glycolytic intermediates, researchers can quantify the flux through different branches of metabolism. This is particularly valuable for understanding metabolic reprogramming in diseases like cancer.[11][12]

Pharmacokinetic Studies

The use of stable isotope-labeled compounds like this compound is advantageous in pharmacokinetic studies. It allows for the differentiation between the administered compound and endogenous D-Ribose, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.

Internal Standard for Mass Spectrometry

In quantitative metabolomics, this compound serves as an ideal internal standard for the measurement of unlabeled D-Ribose. Since it co-elutes with the analyte during liquid chromatography and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. The experimental workflow diagram provides a general overview of this application.

References

Synthesis and Purification of D-Ribose-d6: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled D-Ribose (D-Ribose-d6), a critical tool in metabolic research, drug development, and structural biology. The incorporation of deuterium atoms into the D-Ribose molecule allows for its use as a stable isotope tracer to elucidate metabolic pathways, study enzyme kinetics, and enhance the resolution of Nuclear Magnetic Resonance (NMR) spectroscopy. This document details both chemical and enzymatic synthesis methodologies, comprehensive purification protocols, and the metabolic context of this compound utilization.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two primary approaches: chemical synthesis, offering versatility in labeling patterns, and enzymatic synthesis, which often provides high specificity and isotopic purity.

Chemical Synthesis: Ruthenium-Catalyzed Hydrogen-Deuterium Exchange

A prominent method for the chemical synthesis of deuterated sugars is the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction.[1][2][3] This method utilizes deuterium oxide (D₂O) as a readily available and cost-effective deuterium source. The reaction proceeds via the activation of C-H bonds adjacent to hydroxyl groups, facilitating the exchange with deuterium.

Experimental Protocol: Ru/C Catalyzed H-D Exchange of D-Ribose

  • Catalyst Preparation: Commercially available 5% Ru/C is washed thoroughly with D₂O to remove any residual H₂O.

  • Reaction Setup: In a high-pressure reaction vessel, D-Ribose is dissolved in D₂O. The pre-washed Ru/C catalyst is added to this solution. The vessel is then purged with an inert gas, such as argon, to remove air.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 100-140°C under a deuterium gas (D₂) atmosphere (typically 1-5 bar). The reaction is stirred vigorously for 24-72 hours to ensure efficient mixing and catalyst contact.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the Ru/C catalyst. The filtrate, containing this compound, is then subjected to purification.

Enzymatic Synthesis

Enzymatic methods for the synthesis of deuterated sugars and their derivatives often provide high regio- and stereoselectivity, resulting in products with high isotopic purity.[4] One common approach involves the use of enzymes from the pentose phosphate pathway (PPP) to synthesize deuterated ribose-5-phosphate from a deuterated precursor, which can then be dephosphorylated to yield this compound.

Experimental Protocol: Enzymatic Synthesis of Deuterated Ribonucleotides (preceded by this compound synthesis)

This protocol focuses on the synthesis of deuterated ribonucleoside triphosphates (NTPs), which begins with specifically deuterated D-Ribose.

  • Starting Material: Commercially available or chemically synthesized D-Ribose, specifically deuterated at the desired positions (e.g., D-Ribose-1-d, D-Ribose-2-d, etc., or perdeuterated this compound).

  • Phosphorylation: The deuterated D-Ribose is enzymatically converted to deuterated ribose-5-phosphate using a ribokinase.

  • Conversion to PRPP: The resulting deuterated ribose-5-phosphate is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) using PRPP synthetase.

  • Nucleotide Synthesis: The deuterated PRPP is subsequently used as a substrate for the synthesis of the corresponding deuterated ribonucleoside monophosphates (NMPs) by specific phosphoribosyltransferases in the presence of the appropriate nucleobase (adenine, guanine, cytosine, or uracil).

  • Phosphorylation to Triphosphates: The deuterated NMPs are then sequentially phosphorylated to the diphosphate (NDP) and triphosphate (NTP) forms using nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively, with ATP as the phosphate donor.

Purification of this compound and its Derivatives

The purification of this compound and its phosphorylated derivatives is crucial to remove unreacted starting materials, byproducts, and catalyst residues. A combination of chromatographic and non-chromatographic techniques is often employed.

Recrystallization of this compound

For the free sugar, this compound, recrystallization is an effective method for achieving high purity.

Experimental Protocol: Recrystallization

  • The crude this compound obtained from chemical synthesis is dissolved in a minimal amount of hot D₂O.

  • A co-solvent, such as deuterated ethanol (C₂D₅OD) or isopropanol-d8, is slowly added until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of the cold co-solvent, and dried under vacuum. This process can be repeated to achieve higher purity. A patent for the purification of D-ribose from fermentation broth suggests that a purity of over 99% can be achieved through crystallization.[5]

Chromatographic Purification of D-Ribose Derivatives

For deuterated ribonucleotides, a series of chromatographic techniques are employed to achieve high purity.

2.2.1. Boronate Affinity Chromatography

This technique is specific for molecules containing cis-diol moieties, such as the 2' and 3' hydroxyl groups of the ribose ring.

Experimental Protocol: Boronate Affinity Chromatography

  • Column Preparation: A boronate affinity column is equilibrated with a high pH buffer (e.g., 100 mM ammonium acetate, pH 8.8).

  • Sample Loading: The crude deuterated nucleotide solution is adjusted to the equilibration buffer conditions and loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The bound deuterated nucleotides are eluted with a low pH buffer (e.g., 10 mM formic acid) or a buffer containing a competing diol like sorbitol.

2.2.2. Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. It is particularly useful for separating mono-, di-, and tri-phosphorylated nucleotides. A patent describes the use of continuous ion exchange for D-ribose purification from fermentation broth.[6]

Experimental Protocol: Anion-Exchange Chromatography

  • Column and Buffer Selection: A strong anion-exchange column (e.g., Q-Sepharose) is used. The mobile phases consist of a low-salt buffer (A) and a high-salt buffer (B) (e.g., 20 mM and 1 M triethylammonium bicarbonate, respectively).

  • Gradient Elution: The column is equilibrated with buffer A. The sample is loaded, and a linear gradient from buffer A to buffer B is applied to elute the nucleotides based on their increasing negative charge (NMP < NDP < NTP).

2.2.3. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This high-resolution technique is effective for the final polishing of purified nucleotides.

Experimental Protocol: IP-RP-HPLC

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile) is used.

  • Gradient Elution: A gradient of increasing organic modifier concentration is used to elute the deuterated nucleotides from a C18 reversed-phase column.

Data Presentation: Synthesis and Purification Summary

Synthesis MethodKey ReagentsTypical Reaction ConditionsPurification Method(s)Typical YieldIsotopic PurityReference(s)
Chemical Synthesis D-Ribose, D₂O, Ru/C, D₂ gas100-140°C, 1-5 bar D₂, 24-72 hFiltration, RecrystallizationVariable>95% (achievable)[1],[2],[3]
Enzymatic Synthesis Deuterated D-Ribose, ATP, Nucleobases, Kinases, PhosphoribosyltransferasesPhysiological pH and temperatureBoronate Affinity Chromatography, Ion-Exchange Chromatography, IP-RP-HPLC>80% (for specific deuteration)>98%[4]

Metabolic Pathway and Application of this compound

This compound serves as a valuable tracer for studying the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[7][8][9] When exogenously supplied, this compound can enter the cell and be phosphorylated by ribokinase to form deuterated ribose-5-phosphate. This labeled intermediate can then be channeled into the non-oxidative branch of the PPP for conversion to other sugar phosphates or utilized for the de novo and salvage pathways of nucleotide synthesis.[10][11]

Diagram of this compound Entry into the Pentose Phosphate Pathway

PentosePhosphatePathway Exogenous this compound Exogenous this compound Nucleotide Synthesis Nucleotide Synthesis Glycolysis Intermediates Glycolysis Intermediates This compound-5-P This compound-5-P PRPP-d6 PRPP-d6 This compound-5-P->PRPP-d6 PRPP Synthetase (ATP -> AMP) Non-oxidative PPP Non-oxidative PPP This compound-5-P->Non-oxidative PPP PRPP-d6->Nucleotide Synthesis de novo and salvage pathways Non-oxidative PPP->Glycolysis Intermediates

Caption: Metabolic fate of exogenous this compound.

Experimental Workflow: Synthesis to Analysis

The overall process for producing and characterizing this compound involves a series of sequential steps from synthesis to purification and final analysis to confirm its isotopic purity and structural integrity.

Diagram of the Overall Experimental Workflow

ExperimentalWorkflow start Start: D-Ribose synthesis Synthesis of this compound (Chemical or Enzymatic) start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification analysis Analysis purification->analysis nmr NMR Spectroscopy (Structural Integrity, Deuteration Sites) analysis->nmr ms Mass Spectrometry (Isotopic Purity) analysis->ms final_product Final Product: Pure this compound analysis->final_product

Caption: General workflow for this compound production.

Analytical Methods for Isotopic Purity Determination

Accurate determination of the isotopic enrichment and purity of this compound is essential for its application in quantitative studies. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.[12][13]

  • High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS can be used to determine the isotopic distribution of the labeled compound. By comparing the relative abundances of the different isotopologues (molecules differing only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the positions of deuterium incorporation by observing the disappearance of proton signals at specific chemical shifts. ²H NMR provides direct detection of the deuterium nuclei. Furthermore, ¹³C NMR can show changes in carbon signals due to the neighboring deuterium atoms.

This guide provides a foundational understanding of the synthesis, purification, and application of this compound for the research community. The detailed protocols and compiled data serve as a valuable resource for laboratories aiming to produce or utilize this important isotopically labeled compound.

References

D-Ribose-d6 Versus Unlabeled D-Ribose in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated D-Ribose (D-Ribose-d6) in comparison to its unlabeled counterpart in metabolic studies. This document outlines the theoretical basis for their differential metabolic processing, details relevant experimental protocols, and presents a framework for data interpretation, with a focus on applications in metabolic flux analysis.

Introduction: The Role of D-Ribose in Cellular Metabolism

D-ribose is a fundamental pentose sugar that serves as a critical building block for essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and the primary cellular energy currency, adenosine triphosphate (ATP).[1][2] Cells can synthesize D-ribose endogenously from glucose via the pentose phosphate pathway (PPP), a crucial metabolic route that also generates NADPH for reductive biosynthesis and antioxidant defense.[3][4]

Exogenously supplied D-ribose can be readily taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[5][6] This R-5-P can then enter the non-oxidative branch of the PPP or be converted to phosphoribosyl pyrophosphate (PRPP), a direct precursor for the de novo and salvage pathways of nucleotide synthesis.[7][8] By providing a direct source of R-5-P, supplemental D-ribose can bypass the rate-limiting, oxidative steps of the PPP, potentially accelerating the replenishment of ATP pools, particularly in states of high energy demand or metabolic stress.[6][9]

Stable isotope-labeled molecules are invaluable tools for tracing the fate of metabolites through complex biochemical networks. This compound, a deuterated version of D-ribose, serves as a stable isotope tracer that can be distinguished from its unlabeled form by mass spectrometry. This allows researchers to track the incorporation of exogenous D-ribose into downstream metabolites, providing insights into the dynamics of nucleotide synthesis and PPP flux.

Theoretical Considerations: this compound vs. Unlabeled D-Ribose

The primary distinction in the metabolic processing of this compound compared to unlabeled D-ribose arises from the kinetic isotope effect (KIE) .

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[10] The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[11] Consequently, more energy is required to break a C-D bond than a C-H bond.

If a C-H bond is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with a deuterated substrate. This is known as a "normal" KIE (kH/kD > 1).[11] For metabolic pathways involving this compound, a KIE could manifest at any step where a C-H bond is enzymatically cleaved. While many metabolic transformations of ribose involve the manipulation of hydroxyl groups, certain enzymatic reactions, particularly those involving dehydrogenases or isomerases, could be affected.

It is important to note that the existing literature on this compound primarily highlights its use as an internal standard for mass spectrometry, where it is assumed to have identical chemical behavior to the unlabeled form.[12] Direct, quantitative studies on the KIE of this compound in the context of metabolic flux are not widely available. However, studies with other deuterated substrates, such as glucose and acetate, have shown that while KIEs are measurable, they can be relatively small (in the range of 4-6% for certain reactions) and may also be accompanied by label loss in subsequent metabolic steps.[13]

Therefore, while this compound is a powerful tool for tracing the structural backbone of the ribose molecule, researchers must consider the potential for altered reaction kinetics compared to unlabeled D-ribose when interpreting flux data.

Experimental Design and Protocols

The following sections outline a general experimental workflow for a comparative metabolic tracing study using this compound and unlabeled D-ribose.

General Experimental Workflow

The overall process involves culturing cells, introducing the labeled or unlabeled ribose, quenching metabolism, extracting metabolites, and analyzing the extracts using mass spectrometry to determine the incorporation of the tracer into downstream products.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., in glucose-free medium) C Incubate cells with respective media for a defined time course A->C B Prepare Media: 1. Unlabeled D-Ribose 2. This compound B->C D Quench Metabolism (e.g., with cold methanol or liquid N2) C->D E Metabolite Extraction (e.g., using a methanol/water/chloroform protocol) D->E F LC-MS/MS Analysis of polar extracts E->F G Data Processing: - Peak integration - Isotopologue distribution analysis F->G H Metabolic Flux Calculation and Comparative Analysis G->H

Caption: General experimental workflow for a stable isotope tracing study.
Detailed Experimental Protocol: In Vitro Cell Culture Model

This protocol provides a template that should be optimized for specific cell lines and experimental questions.

1. Cell Seeding and Growth:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency on the day of the experiment.

  • Culture cells in standard growth medium.

2. Preparation of Isotope Labeling Media:

  • Prepare a base medium, typically a glucose-free and serum-free formulation to avoid interference from endogenous unlabeled metabolites.

  • Supplement the base medium to create two experimental conditions:

    • Unlabeled Medium: Add unlabeled D-ribose to a final concentration (e.g., 5-10 mM).

    • Labeled Medium: Add this compound to the same final concentration.

3. Isotope Labeling:

  • On the day of the experiment, aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared unlabeled or labeled media to the respective wells.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

4. Quenching and Metabolite Extraction:

  • To rapidly halt metabolic activity, aspirate the labeling medium.

  • Immediately add a pre-chilled quenching/extraction solvent, such as 80:20 methanol:water at -80°C.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

5. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Use a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites like sugar phosphates and nucleotides.

  • Operate the mass spectrometer in negative ion mode to detect phosphorylated intermediates.

  • Perform a full scan to identify all ions and their isotopic patterns.

  • Use targeted MS/MS (or parallel reaction monitoring) to confirm the identity of key metabolites (e.g., ATP, GTP, Ribose-5-phosphate) and quantify their isotopologues.

Data Presentation and Interpretation

Quantitative Data Summary

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For a study comparing unlabeled D-ribose and this compound, the data can be structured as follows:

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of ATP Ribose Moiety

Time PointTreatmentM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6
1h Unlabeled D-Ribose100%0%0%0%0%0%0%
This compound60%<1%<1%<1%2%8%29%
8h Unlabeled D-Ribose100%0%0%0%0%0%0%
This compound15%<1%<1%<1%5%20%60%
24h Unlabeled D-Ribose100%0%0%0%0%0%0%
This compound5%<1%<1%<1%8%25%62%

Note: This table is illustrative. The M+0 for the unlabeled D-ribose treatment will always be 100% as there is no tracer. The distribution for this compound will depend on the specific labeling pattern of the tracer and the degree of its incorporation.

Table 2: Comparative Analysis of Ribose Contribution to ATP Synthesis

Time PointTreatment% Labeled Ribose in ATP
1h Unlabeled D-Ribose0%
This compound40%
8h Unlabeled D-Ribose0%
This compound85%
24h Unlabeled D-Ribose0%
This compound95%

Note: The "% Labeled Ribose in ATP" is calculated from the sum of the fractional abundances of all labeled isotopologues (M+1 to M+6 in the example above).

Interpretation of Results
  • Rate of Incorporation: By comparing the rate at which the M+6 (assuming fully deuterated ribose) isotopologue of ATP appears in the this compound condition, one can infer the flux of exogenous ribose into the nucleotide pool.

  • Kinetic Isotope Effect: A significantly slower rate of incorporation of this compound into ATP compared to what might be expected from unlabeled ribose studies could suggest a KIE in one of the enzymatic steps (e.g., ribokinase). However, without a direct comparison to a ¹³C5-D-ribose tracer under identical conditions, definitively attributing this to a KIE is challenging.

  • Metabolic Branching: Analysis of intermediates in the PPP (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) can reveal if the exogenous ribose is being funneled back into glycolysis via the non-oxidative PPP.

Signaling Pathways and Logical Relationships

The metabolic fate of exogenous D-ribose is intricately linked to central carbon metabolism, primarily the pentose phosphate pathway and nucleotide synthesis pathways.

Metabolic_Fate_of_D-Ribose cluster_extracellular Extracellular cluster_intracellular Intracellular D_Ribose_unlabeled Unlabeled D-Ribose D_Ribose_unlabeled_in Unlabeled D-Ribose D_Ribose_unlabeled->D_Ribose_unlabeled_in Transport D_Ribose_d6 This compound D_Ribose_d6_in This compound D_Ribose_d6->D_Ribose_d6_in Transport R5P Ribose-5-Phosphate D_Ribose_unlabeled_in->R5P Ribokinase (kH) D_Ribose_d6_in->R5P Ribokinase (kD, possible KIE) PRPP PRPP R5P->PRPP PRPP Synthetase PPP_non_ox Non-oxidative PPP R5P->PPP_non_ox Nucleotides Nucleotides (ATP, GTP...) PRPP->Nucleotides De novo & Salvage Pathways Glycolysis_Intermediates Glycolysis Intermediates (F6P, G3P) PPP_non_ox->Glycolysis_Intermediates Glycolysis_Intermediates->PPP_non_ox Reversible

Caption: Metabolic fate of exogenous unlabeled D-Ribose and this compound.

This diagram illustrates that both labeled and unlabeled D-ribose are transported into the cell and converted to R-5-P. This step, catalyzed by ribokinase, is a potential site for a kinetic isotope effect. R-5-P then serves as a branch point, either committing to nucleotide synthesis via PRPP or entering the reversible reactions of the non-oxidative PPP, which connects to glycolysis.

Conclusion

The use of this compound in metabolic studies offers a powerful method to trace the contribution of exogenous ribose to cellular metabolism. While it provides a clear mass shift for detection, researchers must be cognizant of the potential for kinetic isotope effects to alter the rate of its metabolism compared to unlabeled D-ribose. The lack of direct comparative studies in the literature necessitates careful experimental design and data interpretation. Future studies directly comparing the metabolic flux of this compound with other labeled forms of ribose, such as ¹³C-D-ribose, will be invaluable in dissecting the quantitative impact of deuterium substitution on this central metabolic pathway.

References

An In-depth Technical Guide to the Safe Handling of D-Ribose-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information and handling precautions for D-Ribose-d6. As specific safety data for deuterated compounds are often limited, this document leverages information from the safety data sheets (SDS) of its non-labeled analogue, D-Ribose (CAS 50-69-1), which is considered toxicologically equivalent for general handling purposes. This compound is the deuterium-labeled version of D-Ribose, a naturally occurring monosaccharide essential for cellular energy production and a fundamental component of RNA.[1][2][3]

Product Identification and Properties

This compound is primarily used in research, often as a tracer for quantitation in metabolic studies and drug development processes.[2] While not classified as a hazardous substance, adherence to good laboratory practices is essential.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Ribose.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₅[6][7][8]
Molecular Weight ~150.13 g/mol (D-Ribose)[3][6][7]
~156.19 g/mol (this compound, calculated)
Appearance White to off-white or light yellow solid/powder[5][6][7]
Melting Point 87 - 92 °C (188.6 - 197.6 °F)[1][6][7]
Solubility Soluble in water; partially soluble in alcohol; insoluble in ether.[5][6][9]
Odor Odorless[6][7]
pH Acidic (in solution)[6]
Vapor Pressure No information available[7]
Autoignition Temperature Not applicable / No data available[7]
Toxicological Data

D-Ribose is not classified as a hazardous substance, and no significant acute toxicological data has been identified.[4][5][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[4] The primary health concerns are related to mild irritation upon direct contact or potential effects from ingesting very large quantities.

Exposure RouteEffectSource(s)
Oral (Ingestion) May be harmful if large quantities are swallowed.[11] Not classified as harmful by ingestion.[5][5][11]
Inhalation May cause respiratory tract irritation.[11][11]
Skin Contact Not expected to be a primary skin irritant.[5] May cause irritation upon prolonged contact.[11][5][11]
Eye Contact May cause transient discomfort, tearing, or redness.[5][5]

A sub-chronic oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) at a dietary concentration corresponding to an average daily intake of 3.6 g/kg body weight/day for males and 4.4 g/kg for females.[12][13]

Hazard Identification and First Aid

While this compound is not classified as hazardous, appropriate precautions should be taken.[4]

Emergency First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][10] If irritation persists, seek medical attention.[5]

  • Skin Contact: Wash off with soap and plenty of water.[11][14] Remove any contaminated clothing.[6] Seek medical attention if irritation develops.[15]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and have the victim drink water (two glasses at most).[4][14] Never give anything by mouth to an unconscious person.[11] Consult a physician if feeling unwell or if large quantities are ingested.[4]

Handling and Storage

Proper handling and storage are crucial to maintain product integrity and ensure laboratory safety.

Precautions for Safe Handling
  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Avoid breathing dust; do not create dust clouds, which can form explosive mixtures with air.[5][15]

  • Use in a well-ventilated area and provide appropriate exhaust ventilation where dust is formed.[11][15]

  • Handle in accordance with good industrial hygiene and safety practices.[6][11] Wash hands thoroughly after handling and before breaks.[11][15]

  • Do not eat, drink, or smoke when using this product.[6]

Conditions for Safe Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][15]

  • Store at room temperature or as recommended by the supplier (e.g., 2-8°C).[9][11]

  • Protect from moisture.[11]

  • Incompatible materials include strong oxidizing agents.[7][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

ControlRecommendationSource(s)
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation is recommended where dust is generated.[8][11][15]
Eye/Face Protection Wear safety glasses with side-shields (or goggles) conforming to EN166 (EU) or NIOSH (US) standards.[6][11][14][15]
Hand Protection Wear protective gloves (e.g., nitrile rubber, neoprene). Inspect gloves before use and dispose of contaminated gloves properly.[6][14][15]
Skin/Body Protection Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6][11]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/CEN approved particulate respirator or dust mask.[4][11][14]

Experimental Protocols and Applications

Detailed experimental protocols for this compound are application-specific and are not provided in safety data sheets. As a stable isotope-labeled compound, its primary role is in research and development, particularly in:

  • Metabolic Flux Analysis: Tracing the fate of ribose through various biochemical pathways.

  • Pharmacokinetic Studies: Used as an internal standard for mass spectrometry to quantify the concentration of a drug or its metabolites in biological samples.[2]

  • Enzyme Mechanism Studies: Investigating the kinetics and mechanisms of enzymes that process ribose or ribose-containing molecules.

Researchers must develop specific protocols based on their experimental design, incorporating the safety and handling precautions outlined in this guide.

Biochemical Context and Logical Relationships

D-Ribose is a central molecule in cellular metabolism. It is the core structural component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The diagram below illustrates its fundamental role.

Biochemical_Role_of_Ribose Biochemical Role of D-Ribose Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Metabolized via Ribose5P Ribose-5-Phosphate PPP->Ribose5P Produces Nucleotide Purine & Pyrimidine Nucleotides Ribose5P->Nucleotide Precursor for Coenzymes Coenzymes (NAD+, FAD) Ribose5P->Coenzymes Precursor for RNA RNA Nucleotide->RNA Building block of ATP ATP (Energy Currency) Nucleotide->ATP Building block of

Caption: The central role of D-Ribose in cellular metabolism.

Standard Laboratory Workflow

The following workflow diagram outlines the standard procedure for handling a stable, non-hazardous chemical powder like this compound in a research setting.

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive 1. Receive Compound & Verify Integrity ReviewSDS 2. Review SDS & Assess Risks Receive->ReviewSDS DonPPE 3. Don Appropriate PPE ReviewSDS->DonPPE Weigh 4. Weigh in Ventilated Area (e.g., Fume Hood) DonPPE->Weigh Prepare 5. Prepare Solution or Use in Experiment Weigh->Prepare Clean 6. Clean Work Area & Equipment Prepare->Clean Store 7. Store Securely per SDS Clean->Store DoffPPE 8. Doff & Dispose of PPE Store->DoffPPE Dispose 9. Dispose of Waste (Follow Regulations) DoffPPE->Dispose

Caption: Standard laboratory workflow for handling chemical powders.

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[6] Avoid dust formation.[11]

  • Containment and Cleanup: Use appropriate tools (e.g., shovel, sweep) to collect the spilled solid into a suitable container for disposal.[6][15] Avoid letting the product enter drains.[4][14] Finish cleaning by spreading water on the contaminated surface if appropriate.[15]

Disposal Considerations
  • Dispose of waste material in accordance with local, state, and federal regulations.[5][11]

  • It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Fire-Fighting Measures

  • Flammability: D-Ribose is a combustible solid but may be difficult to ignite.[5] Finely distributed dust can form explosive mixtures with air.[4][5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][15]

  • Hazardous Combustion Products: May include carbon monoxide (CO) and carbon dioxide (CO₂).[7][11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

References

The Deuterium Decipher: An In-depth Technical Guide to Deuterium-Labeled Compounds in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds have emerged as indispensable tools in the intricate world of metabolic research. By replacing hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), scientists can trace, quantify, and understand the dynamic processes of metabolism in living systems with remarkable precision. This technical guide delves into the core principles, applications, and methodologies of utilizing deuterium-labeled compounds, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Principles of Deuterium Labeling

The fundamental advantage of deuterium labeling lies in the mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu). This seemingly small change is readily detectable by modern analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, allowing for the differentiation of labeled from unlabeled molecules.[][2]

Key benefits of this approach include:

  • Improved Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage.[3] This "kinetic isotope effect" is a powerful tool for studying reaction mechanisms and can be leveraged to enhance the metabolic stability of drug candidates.[4][5]

  • Enhanced Detection and Quantification: Deuterium-labeled compounds serve as excellent internal standards for quantitative analysis, improving the accuracy and sensitivity of mass spectrometry and NMR spectroscopy.[][6][7]

  • Metabolic Pathway Tracing: These compounds are invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs and for mapping complex metabolic pathways.[][2]

  • Minimized Background Interference: The use of stable isotopes reduces the background noise often encountered in complex biological samples, leading to more precise measurements.[]

Applications in Metabolic Research

The versatility of deuterium labeling has led to its widespread adoption across various domains of metabolic research.

Drug Metabolism and Pharmacokinetics (DMPK)

In pharmaceutical research, deuterium labeling is a cornerstone of DMPK studies. It aids in:

  • Identifying and quantifying drug metabolites. [7]

  • Understanding the metabolic fate of new chemical entities. []

  • Improving pharmacokinetic profiles by strategically placing deuterium to slow metabolic breakdown. [4][6]

  • Elucidating mechanisms of drug-induced toxicity.

Metabolic Flux Analysis

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system.[8] Deuterium-labeled substrates, such as glucose and fatty acids, are used to trace the flow of atoms through metabolic pathways.[8][9] This approach provides a dynamic view of cellular metabolism that is not attainable with static metabolomic measurements alone.[8]

Protein and Lipid Turnover

Deuterium oxide (D₂O), or heavy water, is a simple and cost-effective tracer for measuring the synthesis and breakdown rates (turnover) of proteins and lipids in vivo.[10][11][12][13] When D₂O is administered, deuterium is incorporated into newly synthesized biomolecules, and the rate of incorporation can be measured to determine turnover rates.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters often encountered in deuterium labeling studies, compiled from various research applications.

Table 1: Typical Dosing Regimens for In Vivo Deuterium Oxide (D₂O) Labeling

OrganismPriming DoseMaintenance DoseTypical Body Water EnrichmentDurationReference
Human 1 gram/kg body weight (oral bolus)0.5% D₂O in drinking water~0.2% (with 200 mL of 70% D₂O) up to 2%Days to weeks[15][16]
Mouse/Rat 20 µl/gram body weight (intraperitoneal injection)2% D₂O in drinking waterVariesHours to days[15]

Table 2: Common Deuterium-Labeled Tracers and Their Applications

Labeled CompoundApplicationAnalytical TechniqueKey MeasurementReference
Deuterium Oxide (D₂O) Protein turnover, lipid synthesis (de novo lipogenesis), cell proliferationGC-MS, LC-MS, IRMSRate of deuterium incorporation into amino acids, fatty acids, or DNA[10][11][13][14][15][17]
[6,6'-²H₂]-Glucose Cerebral glucose metabolism, glycolysis vs. TCA cycle fluxDeuterium Metabolic Imaging (DMI), MRSRatio of ²H-Lactate to ²H-Glutamate/Glutamine[18][19][20]
Deuterium-labeled amino acids Protein synthesis and turnoverGC-MS, LC-MSEnrichment of labeled amino acids in proteins[10][21]
Deuterium-labeled drugs Drug metabolism, pharmacokinetics, metabolite identificationLC-MS/MS, NMRMetabolite identification, quantification, reaction kinetics[][2][22][6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic research. Below are generalized protocols for common deuterium labeling experiments.

Protocol 1: In Vivo Protein Turnover Measurement Using D₂O in Rodents
  • Animal Acclimatization: Acclimatize rodents to the housing conditions for at least one week before the experiment.

  • Priming Dose Administration: Administer a priming bolus of sterile, isotonic 99.9% D₂O via intraperitoneal injection to rapidly enrich the body water pool. A common dose is 20 µl per gram of body weight.[15]

  • Maintenance Labeling: Provide ad libitum access to drinking water containing a lower concentration of D₂O (e.g., 2%) for the duration of the study.[15]

  • Sample Collection: At predetermined time points, collect blood and tissue samples. Plasma or saliva can be used to monitor body water enrichment.

  • Protein Isolation and Hydrolysis: Isolate the protein fraction from tissues of interest and hydrolyze it into individual amino acids.

  • Derivatization and Analysis: Derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the rate of deuterium incorporation into non-essential amino acids (e.g., alanine) within the protein to calculate the fractional synthesis rate.[10]

Protocol 2: In Vitro Cell Culture Labeling with D₂O
  • Media Preparation: Prepare cell culture media with the desired concentration of D₂O. It is crucial to pre-dilute the D₂O in the media before applying it to the cells to ensure complete and rapid labeling of free amino acids.[16]

  • Cell Seeding and Growth: Seed and grow cells to the desired confluency under standard conditions.

  • Labeling Initiation: Replace the standard media with the D₂O-containing media.

  • Time-Course Sampling: Harvest cells and media at various time points. The media is collected to determine the precursor enrichment.[16]

  • Metabolite or Protein Extraction: Extract the metabolites or proteins of interest from the harvested cells.

  • Sample Preparation and Analysis: Prepare the samples for analysis by LC-MS or other appropriate techniques to measure deuterium incorporation.

Visualizing Metabolic Research Workflows and Pathways

Diagrams are essential for illustrating the complex workflows and relationships in metabolic research.

Experimental_Workflow_Protein_Turnover cluster_animal_phase In Vivo Phase cluster_lab_phase Analytical Phase Animal Rodent Model Priming Priming Dose (D₂O IP Injection) Animal->Priming Maintenance Maintenance Labeling (D₂O in Drinking Water) Priming->Maintenance Sampling Tissue/Blood Sampling Maintenance->Sampling Isolation Protein Isolation & Hydrolysis Sampling->Isolation Transfer Samples Analysis GC/LC-MS Analysis Isolation->Analysis Data Data Analysis (Calculate Synthesis Rate) Analysis->Data

Caption: Workflow for in vivo protein turnover measurement using D₂O.

D2O_Labeling_Pathway D2O D₂O Administration (Oral/IP) BodyWater Body Water Enrichment D2O->BodyWater Precursor Amino Acid Precursor Pool BodyWater->Precursor via transamination & other enzymatic reactions Lipid Newly Synthesized Lipids BodyWater->Lipid De Novo Lipogenesis DNA Newly Synthesized DNA BodyWater->DNA DNA Synthesis Protein Newly Synthesized Proteins Precursor->Protein Protein Synthesis

Caption: General pathway of deuterium incorporation from D₂O into biomolecules.

Drug_Metabolism_Workflow cluster_dosing Administration cluster_sampling Sample Collection cluster_analysis Analysis Dosing Administer Deuterium- Labeled Drug Collect Collect Blood, Urine, Feces over Time Dosing->Collect Extract Extract Drug and Metabolites Collect->Extract LCMS LC-MS/MS Analysis Extract->LCMS Identify Identify & Quantify Metabolites LCMS->Identify

Caption: Workflow for a typical drug metabolism study using a deuterium-labeled compound.

Conclusion

Deuterium-labeled compounds are a powerful and versatile tool in the arsenal of metabolic researchers. From elucidating the intricate pathways of drug metabolism to quantifying the dynamic turnover of entire proteomes, the applications of deuterium labeling continue to expand. The combination of stable isotope tracers with advanced analytical techniques like mass spectrometry provides an unparalleled window into the workings of biological systems. As these technologies continue to evolve, the precision and scope of metabolic research will undoubtedly reach new heights, driven in no small part by the humble yet potent deuterium atom.

References

Applications of Stable Isotope Labeling in Fluxomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling in fluxomics. It is designed to serve as a practical resource for researchers and professionals in the fields of metabolic research and drug development, offering detailed methodologies and insights into the quantitative analysis of metabolic fluxes.

Introduction to Fluxomics and Stable Isotope Labeling

Fluxomics is the quantitative study of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, fluxomics offers a dynamic view of cellular metabolism, revealing the intricate network of biochemical reactions that underpin cellular function.[2] Stable isotope labeling is a powerful technique used in fluxomics to trace the fate of atoms through metabolic pathways.[3] By introducing molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites.[3] This information, combined with computational modeling, allows for the precise quantification of intracellular metabolic fluxes.

The applications of stable isotope labeling in fluxomics are vast and impactful, particularly in the realm of drug discovery and development. By elucidating the metabolic rewiring that occurs in disease states such as cancer, fluxomics can help identify novel therapeutic targets.[4][5] Furthermore, it can be used to assess the mechanism of action and potential toxicity of drug candidates by observing their effects on cellular metabolism.[4] In biotechnology, fluxomics is instrumental in optimizing bioprocesses for the production of valuable compounds.[6]

Core Methodologies in Stable Isotope-Based Fluxomics

The cornerstone of fluxomics is Metabolic Flux Analysis (MFA), a computational method that uses experimental data to estimate metabolic fluxes.[4] When combined with stable isotope labeling, it is often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), as ¹³C is the most commonly used isotope.[7]

There are two primary approaches to ¹³C-MFA:

  • Stationary ¹³C-MFA: This method assumes that the biological system is in a metabolic and isotopic steady state. This means that metabolite concentrations and the isotopic labeling of metabolites are constant over time.[8] This approach is well-suited for studying cells in a stable growth phase.

  • Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This technique is applied to systems that are at a metabolic steady state but have not yet reached an isotopic steady state.[9] By analyzing the dynamics of isotope labeling over time, INST-MFA can provide more detailed information about metabolic fluxes and is particularly useful for studying systems with slow metabolic rates or large metabolite pools.[9]

The general workflow for a stable isotope labeling experiment in fluxomics can be summarized in the following logical steps:

G A Experimental Design (Tracer Selection) B Isotope Labeling Experiment A->B C Sample Quenching & Metabolite Extraction B->C D Analytical Measurement (e.g., GC-MS, LC-MS) C->D E Data Analysis & Flux Estimation D->E F Biological Interpretation E->F

Figure 1: General workflow of a stable isotope labeling experiment in fluxomics.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in stable isotope-based fluxomics.

Stationary ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for a typical stationary ¹³C-MFA experiment using cultured mammalian cells.

3.1.1. Materials

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

3.1.2. Procedure

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing the ¹³C-labeled substrate at a known concentration. The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.

    • Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the pathways being studied, but is often between 18 and 24 hours.[8] It is recommended to perform a time-course experiment to empirically determine the time to isotopic steady state.[8]

  • Quenching and Metabolite Extraction:

    • Aspirate the labeling medium from the culture dish.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

    • Immediately add liquid nitrogen to the dish to quench all metabolic activity.[3]

    • Add 1 mL of pre-chilled 80% methanol to the frozen cells and scrape the cells from the dish.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • The samples can be stored at -80°C until analysis.

  • Sample Preparation for GC-MS Analysis (for amino acids):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Hydrolyze the protein pellet (if analyzing proteinogenic amino acids) by adding 6 M HCl and incubating at 110°C for 24 hours.[10]

    • Dry the hydrolysate.

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]

      • Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried sample.

      • Incubate at 60°C for 1 hour.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • The GC separates the individual amino acids, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling pattern of each amino acid.

Isotopically Non-Stationary ¹³C-MFA (INST-MFA)

This protocol is adapted for INST-MFA, which requires rapid sampling over a time course.

3.2.1. Procedure

  • Cell Culture and Isotope Labeling:

    • Culture cells to a steady metabolic state in standard medium.

    • Initiate the labeling experiment by rapidly switching the medium to one containing the ¹³C-labeled substrate.

    • Collect samples at multiple time points after the introduction of the labeled substrate. The time points should be chosen to capture the dynamics of label incorporation into the metabolites of interest. This can range from seconds to minutes for central carbon metabolism.

  • Rapid Quenching and Extraction:

    • At each time point, rapidly quench metabolic activity. For suspension cultures, a common method is to inject a sample of the cell suspension into a pre-chilled quenching solution (e.g., 60% methanol at -40°C).

    • Quickly separate the cells from the medium, for example, by centrifugation through a silicone oil layer.

    • Extract the intracellular metabolites as described in the stationary MFA protocol.

  • LC-MS/MS Analysis:

    • For INST-MFA, which often focuses on a wider range of intracellular metabolites beyond amino acids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the analytical platform of choice.[2]

    • Prepare samples for LC-MS analysis by resuspending the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Data Presentation: Quantitative Flux Maps

The primary output of a fluxomics study is a quantitative flux map, which illustrates the rates of metabolic reactions throughout a network. These data are often presented in tables for clear comparison between different conditions.

Table 1: Relative Fluxes through Central Carbon Metabolism in a Cancer Cell Line

ReactionRelative Flux (Normalized to Glucose Uptake)
Glycolysis
Glucose -> G6P100
F6P -> F1,6BP85
GAPDH160
Pyruvate Kinase150
Pyruvate -> Lactate120
Pentose Phosphate Pathway
G6P -> 6PG15
TCA Cycle
Pyruvate -> Acetyl-CoA25
Isocitrate -> a-KG30
a-KG -> Succinyl-CoA28
Malate -> Oxaloacetate27
Anaplerosis
Pyruvate -> Oxaloacetate5
Glutamine -> a-KG40

This is a representative table with hypothetical data for illustrative purposes. Actual data can be obtained from databases like CeCaFDB.[11][12][13]

Visualization of Signaling Pathways and Workflows

Fluxomics is a powerful tool for understanding how signaling pathways regulate cellular metabolism. The following diagrams, created using the DOT language, illustrate key signaling pathways and their impact on metabolic fluxes.

G cluster_0 Upstream Signals cluster_1 mTORC1 Signaling cluster_2 Metabolic Outputs Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients (Amino Acids, Glucose) Nutrients (Amino Acids, Glucose) Nutrients (Amino Acids, Glucose)->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Glycolysis Glycolysis mTORC1->Glycolysis activates HIF-1α Pentose Phosphate Pathway Pentose Phosphate Pathway mTORC1->Pentose Phosphate Pathway activates SREBP Protein Synthesis Protein Synthesis S6K1->Protein Synthesis

Figure 2: mTORC1 signaling pathway and its regulation of metabolic fluxes.

G cluster_0 Cellular Stress cluster_1 AMPK Signaling cluster_2 Metabolic Outputs Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Hypoxia Hypoxia Hypoxia->AMPK Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates Glycolysis Glycolysis AMPK->Glycolysis activates Autophagy Autophagy AMPK->Autophagy activates Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis inhibits Protein Synthesis Protein Synthesis AMPK->Protein Synthesis inhibits

Figure 3: AMPK signaling as a sensor of cellular energy status and its impact on metabolism.

G cluster_0 Cellular Condition cluster_1 HIF-1α Signaling cluster_2 Metabolic Outputs (Warburg Effect) Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Increased Glucose Uptake Increased Glucose Uptake HIF-1α Stabilization->Increased Glucose Uptake Increased Glycolysis Increased Glycolysis HIF-1α Stabilization->Increased Glycolysis Increased Lactate Production Increased Lactate Production HIF-1α Stabilization->Increased Lactate Production Decreased TCA Cycle Flux Decreased TCA Cycle Flux HIF-1α Stabilization->Decreased TCA Cycle Flux via PDK1 activation

Figure 4: HIF-1α signaling and the metabolic shift to aerobic glycolysis (Warburg effect).

Conclusion

Stable isotope labeling in conjunction with metabolic flux analysis provides an unparalleled ability to quantitatively analyze the dynamic nature of cellular metabolism. This technical guide has outlined the core principles, provided detailed experimental protocols, and illustrated the application of these powerful techniques in understanding the interplay between signaling pathways and metabolic fluxes. For researchers, scientists, and drug development professionals, a thorough understanding and application of fluxomics will be instrumental in advancing our knowledge of disease mechanisms and in the development of novel and effective therapies. The continued development of analytical technologies and computational tools will further enhance the resolution and applicability of fluxomics, promising new frontiers in metabolic research.

References

D-Ribose-d6 as a Tracer in Nucleotide Biosynthesis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Ribose-d6 as a stable isotope tracer for investigating nucleotide biosynthesis. Given the limited availability of published data specifically utilizing this compound, this document leverages established principles and methodologies from analogous deuterated tracers, such as deuterated glucose (e.g., [6,6-²H₂]-glucose), to present a thorough and practical resource.

Introduction: The Role of D-Ribose in Nucleotide Biosynthesis

D-ribose, a five-carbon sugar, is the central component of the ribose phosphate backbone of RNA and a precursor to the deoxyribose in DNA.[1] The synthesis of nucleotides occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1][2] The de novo pathway builds nucleotides from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles pre-existing nucleobases and nucleosides.[2] Both pathways converge on the utilization of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate generated by the pentose phosphate pathway (PPP).[1]

Stable isotope tracers are invaluable tools for elucidating the dynamics of these pathways.[3] By introducing a labeled precursor like this compound, researchers can track the incorporation of the deuterium atoms into downstream metabolites, including ribonucleotides and deoxyribonucleotides. This allows for the quantification of metabolic fluxes and provides insights into the relative contributions of the de novo and salvage pathways under various physiological and pathological conditions, such as in cancer metabolism.[1] Deuterated tracers, like this compound, are non-radioactive and can be detected with high sensitivity and specificity using mass spectrometry (MS).[4]

Biochemical Pathways and Tracer Incorporation

This compound, when introduced into a biological system, is phosphorylated to ribose-5-phosphate-d6, which then enters the nucleotide biosynthesis pathways. The deuterium labels are incorporated into the ribose moiety of newly synthesized ribonucleotides.

Pentose Phosphate Pathway (PPP) and Ribose-5-Phosphate Synthesis

The PPP is a major pathway for glucose metabolism that runs parallel to glycolysis and is a primary source of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[4][5] The pathway has an oxidative and a non-oxidative branch.[4] When using a deuterated glucose tracer, the deuterium atoms are transferred to the intermediates of the PPP and ultimately to ribose-5-phosphate.[2] Similarly, exogenous this compound would be directly converted to ribose-5-phosphate-d6, bypassing the initial steps of the PPP.

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides DRibosed6 This compound (Tracer) DRibosed6->R5P Tracer Input

Figure 1: Simplified diagram of the Pentose Phosphate Pathway and the entry point for a this compound tracer.
De Novo and Salvage Pathways

The labeled ribose-5-phosphate is then converted to PRPP, the activated form of ribose, which is a key substrate for both the de novo and salvage pathways for purine and pyrimidine synthesis.[1] By measuring the isotopic enrichment in the ribose moiety of nucleotides, the rate of new nucleotide synthesis can be quantified.

NucleotideSynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway AminoAcids Amino Acids, CO2, etc. IMP IMP AminoAcids->IMP UMP UMP AminoAcids->UMP Ribonucleotides Ribonucleotides-d6 (AMP, GMP, UMP, CMP) IMP->Ribonucleotides UMP->Ribonucleotides Bases Nucleobases (A, G, U, C) Bases->Ribonucleotides PRPP PRPP-d6 (from this compound) PRPP->IMP PRPP->UMP PRPP->Ribonucleotides

Figure 2: Overview of De Novo and Salvage pathways for nucleotide synthesis, highlighting the central role of PRPP derived from the tracer.

Quantitative Data Presentation

Table 1: Hypothetical Isotopic Enrichment in Ribonucleotides

MetaboliteMass IsotopologueIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - Treatment XFold Change
ATPM+615.2 ± 1.825.7 ± 2.31.69
GTPM+612.8 ± 1.522.1 ± 2.01.73
UTPM+618.5 ± 2.129.3 ± 2.51.58
CTPM+616.9 ± 1.927.8 ± 2.41.64

Data are presented as mean ± standard deviation for n=3 biological replicates. "M+6" represents the isotopologue with all six hydrogen atoms on the ribose moiety replaced by deuterium.

Table 2: Comparison of Tracers for Measuring Nucleotide Synthesis Flux

TracerAdvantageDisadvantageTypical Application
This compound Directly enters the ribose pool, bypassing upstream pathways. Cleaner signal for ribose synthesis.Less information on PPP activity. Potential for H/D exchange.Measuring direct ribose incorporation into nucleotides.
[6,6-²H₂]-Glucose Traces carbon flow from glucose through the PPP. Provides insights into PPP flux.Deuterium can be lost in some metabolic reactions.Quantifying overall glucose contribution to nucleotide synthesis.[2]
[U-¹³C₆]-Glucose Carbon backbone labeling provides detailed positional information. Less prone to exchange.More complex mass isotopomer distribution analysis.Detailed metabolic flux analysis of central carbon metabolism.

Experimental Protocols

The following sections provide detailed methodologies for conducting a this compound tracer experiment, from cell culture to mass spectrometry analysis. These protocols are synthesized from established metabolomics and stable isotope tracing procedures.

Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

  • Media Preparation: Prepare culture medium containing this compound at a concentration that is sufficient to achieve significant labeling without causing cytotoxicity. A common starting point is to replace the standard glucose or ribose in the medium with this compound.

  • Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the this compound containing medium.

  • Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the cell type and the specific pathway being investigated and should be determined empirically. A time course experiment is recommended.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Lysis and Extraction: Add a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v), to the cell culture plate.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

ExperimentalWorkflow Start Cell Seeding Labeling Metabolic Labeling with this compound Start->Labeling Quenching Quenching Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing and Flux Analysis Analysis->DataProcessing

Figure 3: A high-level experimental workflow for a this compound tracer study.
LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as an acetonitrile/water mixture.

  • Chromatographic Separation: Separate the nucleotides using a hydrophilic interaction liquid chromatography (HILIC) column. A typical mobile phase system consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

  • MS/MS Fragmentation: For confirmation of identity, perform tandem mass spectrometry (MS/MS) on the precursor ions of the nucleotides. The fragmentation pattern will show the labeled ribose moiety.

Table 3: Example LC-MS/MS Parameters for Nucleotide Analysis

ParameterSetting
LC Column HILIC (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Range m/z 100-1000
Resolution > 60,000
Collision Energy (MS/MS) 10-40 eV (optimized for each nucleotide)

Applications in Drug Development

Understanding the dynamics of nucleotide biosynthesis is critical in several areas of drug development, particularly in oncology. Cancer cells often exhibit altered metabolism, including an increased reliance on de novo nucleotide synthesis to support rapid proliferation.[1]

  • Target Identification and Validation: this compound tracing can be used to identify and validate novel drug targets within the nucleotide biosynthesis pathways. By measuring changes in metabolic flux in response to a drug candidate, researchers can confirm its mechanism of action.

  • Pharmacodynamic Biomarkers: The isotopic enrichment of nucleotides can serve as a pharmacodynamic biomarker to assess the in vivo efficacy of drugs that target nucleotide metabolism.

  • Understanding Drug Resistance: Tracer studies can help elucidate the metabolic adaptations that lead to drug resistance, potentially identifying new strategies to overcome it.

Conclusion

This compound is a powerful, yet currently underutilized, tracer for investigating the intricacies of nucleotide biosynthesis. By providing a direct window into the synthesis of the ribose backbone of nucleotides, it offers a clean and specific method for quantifying metabolic flux through these essential pathways. While this guide has drawn upon methodologies from analogous deuterated tracers due to a scarcity of this compound-specific literature, the principles and protocols outlined here provide a solid foundation for researchers to design and execute their own this compound tracer studies. As the field of metabolomics continues to advance, the application of such targeted and specific tracers will undoubtedly play an increasingly important role in basic research and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of D-Ribose in Human Plasma by LC-MS/MS Using D-Ribose-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a naturally occurring pentose sugar that plays a critical role in cellular metabolism as a key component of ATP, nucleic acids (RNA and DNA), and various coenzymes. Accurate quantification of D-ribose in biological matrices is essential for studying energy metabolism, nucleotide synthesis, and the pathophysiology of various diseases. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-ribose in human plasma. The use of a stable isotope-labeled internal standard, D-Ribose-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Stable isotope dilution mass spectrometry is a preferred method for reliable quantification as it corrects for variations in ionization efficiency between samples.[3] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for potential variations.[1]

Experimental Protocols

1. Materials and Reagents

  • D-Ribose (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-Ribose and this compound in LC-MS grade water to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of D-Ribose by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL.

3. Sample Preparation

This protocol utilizes a protein precipitation method for sample cleanup.[4][5][6]

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, except for the blank samples (to which 10 µL of the 50:50 methanol/water mixture should be added instead).

  • Add 200 µL of ice-cold methanol to each tube to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4 for composition).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

LC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Spray Voltage 2800 V
Evaporation Temperature 200°C
MRM Transitions See Table 1

Table 1: MRM Transitions for D-Ribose and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Ribose184.96235.16710025
This compound (IS)190.99935.16710025

Note: The precursor ion for D-Ribose is based on a patent for LC-MS detection of D-Ribose.[7] The precursor for this compound is predicted based on the addition of 6 daltons for the six deuterium atoms. The product ion and collision energy may require optimization on the specific instrument used.

Data Presentation

Table 2: Calibration Curve for D-Ribose in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.025
250.063
500.128
1000.255
2500.640
5001.275
10002.550
Linear Range 10 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.001
Correlation Coefficient (r²) > 0.995

Table 3: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ10≤ 15≤ 1585 - 115
Low QC30≤ 10≤ 1090 - 110
Mid QC300≤ 10≤ 1090 - 110
High QC800≤ 10≤ 1090 - 110

Note: The data presented in Tables 2 and 3 are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed according to regulatory guidelines.[8][9]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is_addition Add this compound (Internal Standard) plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down (Nitrogen) supernatant->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of D-Ribose in human plasma.

signaling_pathway cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_correction Correction Principle DRibose D-Ribose Extraction Extraction & Cleanup DRibose->Extraction DRibosed6 This compound (IS) DRibosed6->Extraction LC LC Separation Extraction->LC Ionization ESI LC->Ionization MSMS MS/MS Detection Ionization->MSMS Ratio Peak Area Ratio (D-Ribose / this compound) MSMS->Ratio Correction Correction for Matrix Effects & Analyte Loss Ratio->Correction Result Accurate Quantification Correction->Result

Caption: Principle of stable isotope dilution for accurate quantification.

References

Application Notes and Protocols for D-Ribose-d6 Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate the flux through metabolic pathways. D-Ribose-d6, a non-radioactive, deuterium-labeled version of D-ribose, serves as an excellent tracer for investigating the pentose phosphate pathway (PPP), nucleotide synthesis, and other metabolic routes involving ribose. By introducing this compound into cell culture and tracking the incorporation of deuterium into downstream metabolites using mass spectrometry (MS), researchers can gain quantitative insights into cellular metabolism. These application notes provide a detailed protocol for the administration of this compound in cell culture experiments for metabolic analysis.

D-ribose is a central building block for essential biomolecules, including nucleic acids (RNA and DNA) and adenosine triphosphate (ATP).[1][2][3] Its metabolism is primarily linked to the pentose phosphate pathway, which is crucial for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[4][5] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, entering directly into these critical pathways.[3]

Data Presentation

The following table summarizes representative quantitative data that could be obtained from a this compound tracing experiment in a hypothetical cancer cell line. The data illustrates the fractional enrichment of deuterium in key metabolites after 24 hours of labeling.

MetaboliteAbbreviationMolecular FormulaMass IsotopomerFractional Enrichment (%)Biological Significance
Ribose-5-phosphateR5PC5H11O8PM+1 to M+685%Direct product of ribose phosphorylation, entry point into PPP.
Adenosine triphosphateATPC10H16N5O13P3M+1 to M+560%Indicates de novo nucleotide synthesis.
Guanosine triphosphateGTPC10H16N5O14P3M+1 to M+558%Indicates de novo nucleotide synthesis.
Uridine triphosphateUTPC9H15N2O15P3M+1 to M+565%Indicates de novo pyrimidine synthesis.
LactateC3H6O3M+15%Shows contribution of PPP to glycolysis via non-oxidative branch.
Glycogen(C6H10O5)nM+1 to M+510%Indicates interconversion of pentoses and hexoses.

Note: This table presents example data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and analytical methods.

Experimental Protocols

This section details the methodology for a typical this compound stable isotope tracing experiment in mammalian cell culture.

Materials
  • This compound (sterile)

  • Cell line of interest (e.g., HeLa, HEK293T, SH-SY5Y)[6][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile, deionized water

  • 0.22 µm sterile filters[8]

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (LC-MS grade) in water, pre-chilled to -80°C

Protocol

1. Preparation of this compound Labeling Medium

  • Prepare the base medium (e.g., glucose-free DMEM) supplemented with dialyzed FBS and other necessary components. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled ribose and other small molecules.

  • Prepare a sterile stock solution of this compound in sterile water. A typical stock concentration is 1 M. Filter-sterilize the stock solution using a 0.22 µm syringe filter.[8] Store the stock solution at -20°C for up to one month or -80°C for up to six months.[8]

  • On the day of the experiment, add the this compound stock solution to the prepared base medium to achieve the desired final concentration. A starting concentration of 10 mM can be considered, but this should be optimized for the specific cell line and experimental goals.[7] Ensure thorough mixing.

2. Cell Seeding and Culture

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Culture the cells in their standard growth medium for 24-48 hours to allow for attachment and recovery.

3. This compound Labeling

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled medium.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired labeling period. The incubation time will depend on the metabolic pathway of interest. For nucleotide synthesis, a labeling time of 24 hours is often sufficient to approach isotopic steady state.[5]

4. Metabolite Extraction

  • To quench metabolism and extract metabolites, place the culture dish on a bed of dry ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS.

  • Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer.

  • Incubate the dish at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Using a cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • The metabolite extract is now ready for analysis by mass spectrometry or can be stored at -80°C.

5. Downstream Analysis

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Determine the mass isotopologue distribution (MID) for ribose-containing metabolites and other downstream products.

  • Correct for the natural abundance of heavy isotopes.

  • Calculate the fractional enrichment of deuterium in each metabolite of interest. This data can then be used for metabolic flux analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_seeding Seed Cells labeling Incubate with This compound Medium cell_seeding->labeling prepare_medium Prepare this compound Labeling Medium prepare_medium->labeling quench Quench Metabolism & Extract Metabolites labeling->quench ms_analysis LC-MS/MS Analysis quench->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for this compound stable isotope tracing in cell culture.

Metabolic Fate of this compound

metabolic_pathway cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway cluster_synthesis Biosynthesis d_ribose_d6 This compound (extracellular) r5p Ribose-5-Phosphate-d6 d_ribose_d6->r5p Phosphorylation ru5p Ribulose-5-Phosphate-d6 r5p->ru5p g6p Glycolytic Intermediates (labeled) r5p->g6p nucleotides Nucleotides-d5 (ATP, GTP, etc.) r5p->nucleotides PRPP Synthesis xu5p Xylulose-5-Phosphate-d6 ru5p->xu5p xu5p->g6p rna_dna RNA/DNA-d5 nucleotides->rna_dna

References

Application Notes and Protocols for D-Ribose-d6 Sample Preparation for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of D-Ribose-d6 samples for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol focuses on a robust two-step derivatization process involving methoximation followed by silylation, which is essential for the analysis of non-volatile and polar monosaccharides.[1][2] The use of an isotopically labeled internal standard like this compound is critical for accurate quantification by correcting for variations during sample preparation and analysis.[3]

Introduction

D-Ribose is a crucial pentose sugar that forms the backbone of RNA and is involved in various metabolic pathways. Accurate quantification of D-Ribose in biological matrices is often essential for research in metabolism, clinical diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of monosaccharides due to its high resolution and sensitivity.[4] However, the inherent low volatility and high polarity of sugars necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[5][6]

This protocol details a widely used and effective two-step derivatization method: methoximation followed by trimethylsilylation (TMS).[7][8] Methoximation protects the aldehyde and ketone groups, preventing the formation of multiple anomeric peaks in the chromatogram.[9][10] Subsequent silylation of the hydroxyl groups increases the volatility of the sugar molecule.[11] this compound serves as an ideal internal standard as it co-elutes with the analyte of interest and has a distinct mass spectrum, allowing for precise quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • D-Ribose (Standard for calibration curve)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Nitrogen gas (high purity)

  • Sample matrix (e.g., plasma, cell lysate)

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation and derivatization process.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Extraction (e.g., with cold Methanol) Spike->Extract Dry Evaporation to Dryness (under Nitrogen) Extract->Dry Methoximation Methoximation (Methoxyamine HCl in Pyridine) Dry->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Derivatization_Pathway Ribose D-Ribose (Non-volatile, Polar) Methoximation Methoximation (+ Methoxyamine HCl) Ribose->Methoximation Oxime Ribose-Oxime (Reduced Isomers) Methoximation->Oxime Silylation Silylation (+ MSTFA) Oxime->Silylation TMS_Ribose Trimethylsilyl-Ribose-Oxime (Volatile, Thermally Stable) Silylation->TMS_Ribose GC_Separation Gas Chromatographic Separation TMS_Ribose->GC_Separation MS_Detection Mass Spectrometric Detection & Quantification GC_Separation->MS_Detection

References

Application Notes and Protocols: D-Ribose-d6 in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered metabolism is a hallmark of cancer. Cancer cells reprogram their metabolic pathways to support rapid proliferation, growth, and survival. The pentose phosphate pathway (PPP) is a crucial metabolic route that branches from glycolysis to produce NADPH, for redox homeostasis and macromolecular synthesis, and ribose-5-phosphate, a precursor for nucleotide biosynthesis. Given the high demand for nucleotides in rapidly dividing cancer cells, targeting the PPP and associated pathways is a promising strategy in oncology.

D-Ribose-d6, a stable isotope-labeled form of ribose, serves as a powerful tool for tracing the flux of ribose through various metabolic pathways in cancer cells. By replacing hydrogen atoms with deuterium, researchers can track the incorporation of the ribose backbone into downstream metabolites, such as nucleotides, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide quantitative insights into the activity of pathways involved in nucleotide synthesis and salvage, offering a deeper understanding of cancer cell metabolism and potential therapeutic vulnerabilities.

Key Applications of this compound in Cancer Metabolism Research

  • Metabolic Flux Analysis of the Pentose Phosphate Pathway: Quantifying the rate of ribose synthesis and its contribution to nucleotide pools.

  • Tracing Nucleotide Biosynthesis: Differentiating between de novo synthesis and salvage pathways for nucleotide production.

  • Investigating Glycosylation Precursor Synthesis: Tracking the flow of ribose into the hexosamine biosynthesis pathway for the synthesis of UDP-GlcNAc.

  • Evaluating Therapeutic Efficacy: Assessing the impact of drugs targeting metabolic pathways on ribose and nucleotide metabolism.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cancer Cells for LC-MS based Metabolomics

This protocol outlines the steps for labeling cancer cells with this compound and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Glucose-free and ribose-free cell culture medium (e.g., custom formulation)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in their complete growth medium overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and ribose-free medium with the desired concentration of unlabeled glucose (e.g., 5 mM) and this compound (e.g., 100 µM). Add dialyzed FBS to the appropriate final concentration (e.g., 10%). The use of dFBS is recommended to minimize the presence of unlabeled ribose and other small molecules.

  • Isotope Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of this compound incorporation. A 24-hour labeling period is often sufficient to approach isotopic steady-state for many metabolites.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

    • Resuspend the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a solvent compatible with your chromatography method.

    • Vortex the samples thoroughly and centrifuge at maximum speed for 10 minutes to pellet any remaining insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: NMR-based Analysis of this compound Labeled Cancer Cells

This protocol provides a general workflow for preparing samples for Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the incorporation of deuterium from this compound into metabolites.

Materials:

  • Suspension or adherent cancer cell line

  • This compound labeling medium (as described in Protocol 1)

  • Ice-cold PBS

  • Metabolite extraction buffer (e.g., methanol:chloroform:water or perchloric acid)

  • NMR tubes

  • Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS or TSP)

Procedure:

  • Cell Culture and Labeling: Culture and label a larger number of cells (typically 10-50 million cells per sample) with this compound as described in Protocol 1. For suspension cells, labeling can be performed in flasks with agitation.

  • Cell Harvesting and Quenching:

    • For adherent cells, wash with ice-cold PBS and detach using a cell scraper in the presence of a quenching solution.

    • For suspension cells, pellet by centrifugation at a low speed (e.g., 300 x g) at 4°C, wash with ice-cold PBS, and then resuspend in a quenching solution.

  • Metabolite Extraction:

    • Perform metabolite extraction using a method suitable for NMR analysis, such as a biphasic methanol:chloroform:water extraction to separate polar and nonpolar metabolites or a perchloric acid extraction for polar metabolites.

    • Ensure the chosen method efficiently extracts the metabolites of interest while minimizing interference from macromolecules.

  • Sample Preparation for NMR:

    • Dry the polar metabolite extract under vacuum.

    • Reconstitute the dried pellet in a precise volume of deuterated solvent (e.g., 500 µL D2O) containing a known concentration of an internal standard for quantification.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC, HMBC) on a high-field NMR spectrometer.

    • Deuterium incorporation can be indirectly observed through changes in 1H and 13C spectra (e.g., disappearance of proton signals at deuterated positions and changes in carbon chemical shifts or splitting patterns). Direct 2H NMR can also be performed but is less common due to lower sensitivity.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and quantify metabolites based on their chemical shifts and coupling patterns by comparing to spectral databases (e.g., HMDB, BMRB).

    • Determine the percentage of deuterium labeling in specific metabolites by analyzing the relative intensities of signals from labeled and unlabeled isotopomers.

Data Presentation

Quantitative data from this compound tracing experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells after 24h Labeling with this compound

MetaboliteMass IsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment Xp-value
Ribose-5-phosphateM+685.2 ± 3.165.7 ± 4.5<0.01
ATPM+5 (from ribose)78.9 ± 2.855.1 ± 3.9<0.01
UTPM+5 (from ribose)81.3 ± 3.558.9 ± 4.1<0.01
CTPM+5 (from ribose)79.5 ± 3.256.4 ± 3.7<0.01
GTPM+5 (from ribose)75.6 ± 2.952.8 ± 3.3<0.01
UDP-GlcNAcM+5 (from ribose)15.4 ± 1.88.2 ± 1.1<0.05

Data are presented as mean ± standard deviation from n=3 biological replicates. Statistical significance was determined using a two-tailed t-test.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of isotopes and the experimental design. Graphviz (DOT language) is a powerful tool for creating these diagrams.

Signaling Pathway: Tracing this compound into Nucleotide Biosynthesis

D_Ribose_d6_Metabolism This compound This compound Ribose-5-phosphate-d6 Ribose-5-phosphate-d6 This compound->Ribose-5-phosphate-d6 Ribokinase PRPP-d5 PRPP-d5 Ribose-5-phosphate-d6->PRPP-d5 PRPS1/2 De_novo_Purine_Synthesis De_novo_Purine_Synthesis PRPP-d5->De_novo_Purine_Synthesis De_novo_Pyrimidine_Synthesis De_novo_Pyrimidine_Synthesis PRPP-d5->De_novo_Pyrimidine_Synthesis Purine_Nucleotides_d5 Purine_Nucleotides_d5 De_novo_Purine_Synthesis->Purine_Nucleotides_d5 Pyrimidine_Nucleotides_d5 Pyrimidine_Nucleotides_d5 De_novo_Pyrimidine_Synthesis->Pyrimidine_Nucleotides_d5 DNA_RNA_d5 DNA_RNA_d5 Purine_Nucleotides_d5->DNA_RNA_d5 Pyrimidine_Nucleotides_d5->DNA_RNA_d5

Caption: Metabolic fate of this compound into nucleotide biosynthesis.

Experimental Workflow: Stable Isotope Tracing with this compound

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed Cancer Cells Prepare_Medium Prepare this compound Labeling Medium Label_Cells Incubate Cells with This compound Prepare_Medium->Label_Cells Quench_Metabolism Quench Metabolism (Ice-cold PBS) Label_Cells->Quench_Metabolism Extract_Metabolites Extract Metabolites (80% Methanol) Quench_Metabolism->Extract_Metabolites Separate_Phases Separate Polar & Non-polar Fractions Extract_Metabolites->Separate_Phases LC_MS_Analysis LC-MS/MS Analysis Separate_Phases->LC_MS_Analysis NMR_Analysis NMR Spectroscopy Separate_Phases->NMR_Analysis Data_Processing Data Processing & Isotopologue Analysis LC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Metabolic_Flux_Analysis Metabolic Flux Analysis Data_Processing->Metabolic_Flux_Analysis

Caption: Workflow for this compound stable isotope tracing experiments.

Logical Relationship: De Novo vs. Salvage Pathway Contribution

Nucleotide_Synthesis_Pathways D_Ribose_d6 D_Ribose_d6 Ribose_5_Phosphate_d6 Ribose_5_Phosphate_d6 D_Ribose_d6->Ribose_5_Phosphate_d6 De_Novo_Synthesis De_Novo_Synthesis Ribose_5_Phosphate_d6->De_Novo_Synthesis Tracer Incorporation Nucleotide_Pool Nucleotide_Pool De_Novo_Synthesis->Nucleotide_Pool Labeled Nucleotides Salvage_Pathway Salvage_Pathway Salvage_Pathway->Nucleotide_Pool Unlabeled Nucleotides Unlabeled_Nucleobases Unlabeled_Nucleobases Unlabeled_Nucleobases->Salvage_Pathway

Caption: this compound distinguishes de novo from salvage nucleotide synthesis.

Application Notes and Protocols for In Vivo Studies Using D-Ribose-d6 in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing deuterated D-Ribose (D-Ribose-d6) in preclinical in vivo studies to investigate metabolic diseases such as obesity and type 2 diabetes. By tracing the metabolic fate of this compound, researchers can gain valuable insights into the activity of the pentose phosphate pathway (PPP), nucleotide synthesis, and overall metabolic flux in response to disease progression and therapeutic interventions.

Introduction to this compound in Metabolic Tracing

D-ribose is a central component of ATP, the primary energy currency of the cell, and a precursor for the synthesis of nucleotides like DNA and RNA.[1][2][3] Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), a critical metabolic route that generates NADPH for reductive biosynthesis and antioxidant defense.[4] In metabolic diseases, the flux through the PPP can be altered. Stable isotope tracers, such as this compound, are powerful tools to non-invasively track the fate of ribose through these metabolic networks in vivo.[5][6] Deuterium-labeled compounds are increasingly used in metabolic studies due to their minimal biological perturbations and detectability by mass spectrometry.[7]

Key Applications:

  • Quantifying Pentose Phosphate Pathway (PPP) Flux: Assess the relative and absolute flux of ribose through the oxidative and non-oxidative branches of the PPP.

  • Nucleotide Synthesis and Salvage: Trace the incorporation of ribose into the nucleotide pool, providing insights into cell proliferation and repair.

  • Glycolytic Intermediates: Understand the contribution of ribose to downstream glycolytic and tricarboxylic acid (TCA) cycle intermediates.

  • Therapeutic Efficacy: Evaluate the impact of novel therapeutics on ribose metabolism and PPP activity in the context of metabolic diseases.

Experimental Protocols

This section details the protocols for in vivo studies using this compound in mouse models of diet-induced obesity and type 2 diabetes.

Animal Models of Metabolic Disease

Standard mouse models are essential for studying metabolic diseases. The C57BL/6J mouse strain is widely used due to its susceptibility to developing obesity and insulin resistance when fed a high-fat diet.

Protocol for Diet-Induced Obesity (DIO) Model:

  • Animal Strain: Male C57BL/6J mice, 6 weeks of age.

  • Diet:

    • Control Group: Standard chow diet.

    • DIO Group: High-fat diet (HFD) for 12 weeks.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, confirm the obese and insulin-resistant phenotype through glucose and insulin tolerance tests.

Administration of this compound

Oral gavage is a reliable method for administering a precise dose of this compound.[8][9][10][11][12]

Protocol for Oral Gavage:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. A typical dose for metabolic tracing studies is in the range of 1-2 g/kg body weight.

  • Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).

    • Gently insert the needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Administration: Slowly administer the this compound solution. The maximum volume should not exceed 10 ml/kg body weight.[10]

  • Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.

Sample Collection and Metabolite Extraction

The timing of sample collection is critical to capture the dynamic changes in metabolite labeling.

Protocol for Sample Collection and Extraction:

  • Time Points: Collect blood and tissues at various time points post-D-Ribose-d6 administration (e.g., 15, 30, 60, 120 minutes) to capture the peak enrichment of different metabolites.[13]

  • Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

  • Tissue Collection: Euthanize the mouse and rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.[5] Store at -80°C until extraction.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80:20 methanol:water).

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis.

Analytical Methodology: LC-MS/MS for Deuterated Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of deuterated metabolites.[7]

Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with appropriate additives (e.g., formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and organic acids.

    • Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

  • Data Acquisition:

    • Perform a full scan to identify all detectable metabolites.

    • Use targeted MS/MS (tandem mass spectrometry) to confirm the identity of this compound and its downstream metabolites and to quantify their abundance.

  • Data Analysis:

    • Identify metabolites by comparing their retention times and mass spectra to a library of known standards.

    • Quantify the abundance of each metabolite and its deuterated isotopologues.

    • Correct for the natural abundance of isotopes to determine the true enrichment from the this compound tracer.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Illustrative Isotope Enrichment in Key Metabolites Following this compound Administration in a DIO Mouse Model

MetaboliteControl (Chow) - % EnrichmentDIO (HFD) - % Enrichment
Ribose-5-phosphate-d685 ± 570 ± 7
Sedoheptulose-7-phosphate-d640 ± 428 ± 5
Fructose-6-phosphate-d525 ± 315 ± 4
Glyceraldehyde-3-phosphate-d520 ± 312 ± 3
Lactate-d310 ± 25 ± 2
ATP (ribose moiety)-d560 ± 645 ± 8

*Illustrative data suggesting a potential decrease in PPP flux and nucleotide synthesis in the DIO model. Actual results may vary.

Interpretation:

  • A lower percentage of enrichment in PPP intermediates (Ribose-5-phosphate, Sedoheptulose-7-phosphate) in the DIO group could indicate a reduced flux through the PPP.

  • Decreased labeling in downstream glycolytic intermediates (Fructose-6-phosphate, Glyceraldehyde-3-phosphate, Lactate) would further support a redirection of glucose metabolism.

  • Reduced incorporation of the deuterium label into the ribose moiety of ATP could suggest impaired nucleotide synthesis or salvage in the disease state.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the experimental design and the metabolic pathways being investigated.

experimental_workflow A Diet-Induced Obesity Model (C57BL/6J Mice on HFD) B This compound Administration (Oral Gavage) A->B 12 weeks C Time-Course Sample Collection (Blood, Liver, Adipose, Muscle) B->C 0-120 min D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis (Isotopologue Distribution) E->F G Metabolic Flux Interpretation F->G pentose_phosphate_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP Ribose_d6 This compound (Tracer) R5P_d6 Ribose-5-Phosphate-d6 Ribose_d6->R5P_d6 Enters Pathway S7P_d6 Sedoheptulose-7-Phosphate-d6 R5P_d6->S7P_d6 Nucleotides_d5 Nucleotides-d5 R5P_d6->Nucleotides_d5 Xu5P Xylulose-5-Phosphate Xu5P->S7P_d6 G3P_d5 Glyceraldehyde-3-Phosphate-d5 Xu5P->G3P_d5 Ru5P->R5P_d6 Ru5P->Xu5P E4P Erythrose-4-Phosphate S7P_d6->E4P F6P_d5 Fructose-6-Phosphate-d5 S7P_d6->F6P_d5 E4P->F6P_d5 Glycolysis Glycolysis F6P_d5->Glycolysis G3P_d5->Glycolysis

References

Measuring Ribose Contribution to Nucleotide Synthesis with D-Ribose-d6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nucleotides, the fundamental building blocks of DNA and RNA, is a critical process for cell growth, proliferation, and function. Ribose, a five-carbon sugar, forms the backbone of these essential molecules. Cells can synthesize ribose de novo through the pentose phosphate pathway (PPP) or salvage it from extracellular sources.[1][2][3][4][5][6] Understanding the relative contribution of these pathways to nucleotide pools is crucial in various research areas, including cancer metabolism, virology, and the development of novel therapeutics.

This document provides detailed application notes and protocols for measuring the contribution of exogenous ribose to nucleotide synthesis using D-Ribose-d6, a stable isotope-labeled form of D-Ribose. By tracing the incorporation of the deuterium-labeled ribose into ribonucleotides, researchers can quantify the activity of the ribose salvage pathway. This method relies on the principles of metabolic flux analysis (MFA) and utilizes liquid chromatography-mass spectrometry (LC-MS/MS) for the sensitive and specific detection of labeled nucleotides.[7][8][9]

Principle of the Method

The core of this method involves introducing this compound into a biological system (e.g., cell culture) and allowing it to be metabolized and incorporated into nucleotides. The deuterium atoms on the ribose moiety act as a tracer, increasing the mass of the resulting nucleotides. By measuring the relative abundance of the different mass isotopologues (molecules of the same compound that differ in their isotopic composition) of a specific nucleotide (e.g., ATP), the fractional contribution of the exogenous this compound to the total nucleotide pool can be determined.[10]

The general workflow for this application is as follows:

Experimental Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis and Data Interpretation A Seed cells and grow to desired confluency B Incubate with this compound containing medium A->B Labeling C Quench metabolism and harvest cells B->C D Extract intracellular metabolites C->D E Separate nucleotides from other cellular components D->E F LC-MS/MS analysis of nucleotide isotopologues E->F G Determine Mass Isotopologue Distribution (MID) F->G H Calculate fractional contribution of this compound G->H

Experimental Workflow for this compound Tracing.

Signaling Pathways

The incorporation of this compound into nucleotides primarily involves the purine and pyrimidine salvage pathways, which bypass the de novo synthesis route that starts from glucose. Exogenous D-ribose is taken up by cells and phosphorylated to ribose-5-phosphate, which is then converted to phosphoribosyl pyrophosphate (PRPP). PRPP is a key precursor for both de novo and salvage pathways.[5]

Overview of De Novo and Salvage Pathways.

Experimental Protocols

Materials
  • This compound (M.W. 156.17 g/mol )

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., ¹³C₁₀,¹⁵N₅-ATP)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration of this compound may vary depending on the cell type and experimental goals, but a starting point of 1-5 mM is recommended. Ensure the medium also contains dialyzed FBS to minimize the presence of unlabeled ribose.

  • Labeling: Remove the growth medium, wash the cells once with pre-warmed PBS, and then add the this compound labeling medium.

  • Incubation: Incubate the cells for a specific period. The incubation time should be optimized to achieve a steady-state labeling of the nucleotide pool, which can range from a few hours to over 24 hours depending on the cell proliferation rate.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Extraction: Add ice-cold 80% methanol (-80°C) to the cells.

  • Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add an internal standard, such as ¹³C₁₀,¹⁵N₅-ATP, to each sample to correct for variations in sample processing and instrument response.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the nucleotides using a reverse-phase liquid chromatography (RPLC) method. A C18 column is commonly used with a gradient of mobile phases such as ammonium acetate or formic acid in water and acetonitrile.[11][12][13]

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and product ions of the target nucleotides and their deuterated isotopologues.

Table 1: Example LC-MS/MS Parameters for ATP Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase B Acetonitrile
Gradient 0-2 min, 2% B; 2-15 min, 2-50% B; 15-18 min, 50-95% B; 18-21 min, 95% B; 21-22 min, 95-2% B; 22-30 min, 2% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (M-H)⁻ ATP (m/z 506.0)
Product Ion ADP (m/z 408.0)
Precursor Ion (M+6-H)⁻ ATP-d6 (m/z 512.0)
Product Ion ADP-d6 (m/z 414.0)

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for each mass isotopologue of the target nucleotide.

  • Mass Isotopologue Distribution (MID) Calculation: Correct the raw peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to determine the true fractional abundance of each labeled species.

  • Fractional Contribution Calculation: The fractional contribution (FC) of this compound to the nucleotide pool can be calculated using the following formula:

    FC (%) = (Sum of peak areas of all deuterated isotopologues) / (Sum of peak areas of all isotopologues (unlabeled + deuterated)) * 100

Table 2: Hypothetical Quantitative Data for ATP Labeling with this compound

Cell LineConditionUnlabeled ATP (M+0) Peak Area (Arbitrary Units)ATP-d6 (M+6) Peak Area (Arbitrary Units)Fractional Contribution of this compound (%)
HEK293 Control1.2 x 10⁷3.5 x 10⁶22.6
HEK293 Drug Treatment X1.5 x 10⁷8.9 x 10⁶37.2
A549 Control9.8 x 10⁶2.1 x 10⁶17.6
A549 Drug Treatment X1.1 x 10⁷1.5 x 10⁶12.0

Note: This is example data and not from a specific cited study. The peak areas would need to be corrected for natural isotope abundance for accurate fractional contribution calculation.

Applications

  • Cancer Research: Investigate the reliance of cancer cells on the ribose salvage pathway for nucleotide synthesis, which can be a potential therapeutic target.

  • Drug Development: Screen for compounds that inhibit the ribose salvage pathway or alter nucleotide metabolism.

  • Virology: Study how viral infections hijack host cell nucleotide metabolism for their replication.

  • Metabolic Disorders: Elucidate the role of altered ribose metabolism in various diseases.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for quantifying the contribution of exogenous ribose to nucleotide synthesis. The detailed protocols and application notes presented here offer a framework for researchers to design and execute robust experiments to investigate the dynamics of nucleotide metabolism in various biological systems. This approach can yield valuable insights into fundamental cellular processes and aid in the discovery of novel therapeutic strategies.

References

Troubleshooting & Optimization

Optimizing D-Ribose-d6 concentration for cell labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Ribose-d6 concentration in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell labeling experiments?

A1: this compound is a stable isotope-labeled form of D-Ribose, a naturally occurring five-carbon sugar. In cell culture, it serves as a tracer to study metabolic pathways. D-Ribose is a central component of ATP, the primary energy currency of the cell, and is essential for the synthesis of nucleic acids (DNA and RNA).[1][2][3] When cells are supplied with this compound, the deuterium-labeled ribose is incorporated into various biomolecules. Researchers can then use mass spectrometry to track the fate of the labeled atoms, providing insights into metabolic flux, particularly through the pentose phosphate pathway (PPP), and ribosomal biogenesis.[4][5]

Q2: How does this compound enter cellular metabolism?

A2: Supplemental D-Ribose can bypass the initial, rate-limiting steps of the pentose phosphate pathway (PPP).[2][3] It is converted to D-ribose-5-phosphate, which is a key intermediate for the synthesis of nucleotides. This allows for the direct study of pathways downstream of ribose-5-phosphate production.

Q3: Are there potential issues with using a deuterated tracer like this compound?

A3: Yes, while stable isotopes are powerful tools, deuterated compounds can present unique challenges. These may include:

  • Isotope Effects: The heavier mass of deuterium can sometimes alter the rate of enzymatic reactions.

  • Chromatographic Shift: Deuterated compounds may have slightly different retention times in liquid chromatography compared to their unlabeled counterparts.[6][7]

  • Deuterium Loss: There is a potential for the loss of deuterium atoms in solution or under certain mass spectrometry conditions.[6] Careful experimental design and data analysis are required to account for these potential effects.

Troubleshooting Guide

Q4: I am observing high levels of cell death after adding this compound. What is the cause and how can I fix it?

A4: High concentrations of D-Ribose can be cytotoxic. Studies have shown that D-Ribose can induce protein glycation, leading to the formation of Advanced Glycation End Products (AGEs), which can trigger apoptosis (cell death).[8][9][10][11] Viability of cell lines like HEK293T and SH-SY5Y has been shown to decrease significantly at D-Ribose concentrations of 10 mM and higher.[8][11]

Solution:

  • Perform a Dose-Response Curve: Before starting your labeling experiment, it is critical to determine the optimal, non-toxic concentration of this compound for your specific cell type. See the "Protocol for Determining Optimal this compound Concentration" below.

  • Reduce Incubation Time: D-Ribose-induced cytotoxicity is time-dependent.[12] If a higher concentration is necessary, consider reducing the total labeling time.

  • Check Media Components: Ensure your culture medium has the appropriate nutrient balance, as D-Ribose can disturb various metabolic processes.[12]

Q5: My labeling efficiency is low, and I'm not seeing significant incorporation of this compound into my target metabolites. What should I do?

A5: Low labeling efficiency can stem from several factors, from suboptimal tracer concentration to the metabolic state of the cells.

Solution:

  • Increase this compound Concentration: If you have already established a non-toxic range, try increasing the concentration towards the upper end of that range.

  • Optimize Labeling Duration: The time required to reach a steady-state of isotopic labeling varies depending on the metabolic pathway. While glycolysis intermediates may label within minutes, pathways like lipid synthesis can take days.[13] Run a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your pathway of interest.

  • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous, unlabeled ribose and other metabolites. Using dialyzed FBS will reduce competition and increase the relative availability of the this compound tracer.[13]

  • Ensure Correct Media Formulation: When adding this compound, use a base medium that does not contain unlabeled D-Ribose.[13]

Data Presentation: D-Ribose Cytotoxicity

The following table summarizes data on the effect of D-Ribose concentration on cell viability from published studies. Note that these studies used unlabeled D-Ribose, but similar cytotoxic effects are expected for this compound.

Cell LineD-Ribose ConcentrationIncubation TimeObserved Effect on Cell ViabilityReference
SH-SY5Y10 mM2 DaysSignificant Decrease (P<0.05)[8][11]
SH-SY5Y50 mM2 DaysSignificant Decrease (P<0.01)[8][11]
HEK293T10 mM2 DaysSignificant Decrease (P<0.05)[8][11]
HEK293T50 mM2 DaysSignificant Decrease (P<0.01)[8][11]
Human Lymphocytes25-50 mMNot SpecifiedCytotoxic and inhibits proliferation[14]

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a method to identify the highest concentration of this compound that does not significantly impact cell viability.

Methodology:

  • Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) at a density that allows for growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume proliferation overnight.[13]

  • Prepare this compound dilutions: Prepare a series of this compound concentrations in your chosen cell culture medium (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Include a "no-sugar" control and a control with the equivalent concentration of unlabeled D-glucose if applicable.

  • Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo® assay.

  • Analysis: Plot cell viability against this compound concentration. The optimal concentration for your labeling experiments will be the highest concentration that does not cause a significant decrease in viability compared to the control.

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome plate_cells 1. Plate Cells in Multi-Well Plate prep_dilutions 2. Prepare this compound Dilutions (e.g., 0-50 mM) plate_cells->prep_dilutions treatment 3. Treat Cells with Dilutions incubation 4. Incubate for Desired Duration (e.g., 24-72h) treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay analyze_data 6. Plot Viability vs. Concentration viability_assay->analyze_data conclusion Identify Max Non-Toxic Concentration analyze_data->conclusion

Caption: A flowchart detailing the experimental steps for determining the optimal this compound concentration.

Protocol 2: this compound Labeling for Metabolite Extraction

This protocol provides a general workflow for labeling cells with this compound and harvesting them for mass spectrometry analysis.

Methodology:

  • Cell Culture: Plate approximately 200,000 or more cells per well in 6-well plates and incubate overnight. Prepare at least 3 replicate wells per condition.[13]

  • Media Preparation: Prepare fresh culture medium containing the optimized concentration of this compound determined in Protocol 1. Use a base medium free of unlabeled ribose and supplement with dialyzed FBS.[13]

  • Labeling: After 24 hours, rinse the cells once with sterile PBS and add the prepared this compound labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (determined from time-course experiments or literature).

  • Metabolite Extraction: a. Place the cell culture plate on ice and aspirate the medium. b. Quickly wash the cells with ice-cold saline or PBS. c. Immediately add ice-cold extraction solvent (e.g., 80% methanol, -80°C) to the well to quench metabolism.[13] d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Incubate at -80°C for at least 20 minutes.[13] f. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.[13][15]

  • Sample Preparation: Transfer the supernatant, which contains the extracted metabolites, to a new tube or glass vial. Dry the extracts using a vacuum evaporator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extracts at -80°C until analysis by mass spectrometry.[13]

G This compound Metabolic Incorporation Pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (PPP) g6p->ppp Multiple Steps r5p Ribose-5-Phosphate ppp->r5p prpp PRPP r5p->prpp nucleotides Nucleotide Synthesis (ATP, GTP, etc.) prpp->nucleotides rna_dna RNA / DNA nucleotides->rna_dna d_ribose_d6 This compound (Supplemental Tracer) d_ribose_d6->r5p Bypasses rate- limiting steps

References

Troubleshooting poor signal intensity of D-Ribose-d6 in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with poor signal intensity of D-Ribose-d6 in mass spectrometry experiments. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors, much like other small molecules in mass spectrometry.[1] The most common issues include:

  • Suboptimal Sample Concentration: If the sample is too dilute, the signal may be too weak to detect.[1] Conversely, an overly concentrated sample can lead to ion suppression, where other components in the sample interfere with the ionization of this compound.[1]

  • Inefficient Ionization: The choice of ionization technique and the specific source parameters significantly impact signal intensity.[1] Electrospray ionization (ESI) is commonly used, but its efficiency is highly dependent on settings like capillary voltage, gas flows, and temperature.[2][3]

  • In-Source Fragmentation: D-Ribose, like other sugars, can be prone to fragmentation within the ion source if the voltages are set too high.[4] This breaks down the parent molecule before it can be detected, weakening the signal of the intended precursor ion.[4]

  • Ion Suppression/Matrix Effects: Components of the sample matrix (salts, detergents, other metabolites) can co-elute with this compound and compete for ionization, thereby suppressing its signal.[5][6]

  • Contamination: Contaminants in the sample, mobile phase, or on the chromatographic column can lead to high background noise or interfere with ionization, resulting in a poor signal-to-noise ratio.[5][7]

  • Instrument Calibration and Maintenance: An improperly tuned or calibrated mass spectrometer will not perform optimally.[1] Regular maintenance and cleaning of the ion source are crucial for maintaining sensitivity.[1][5]

Q2: What are the expected mass-to-charge ratios (m/z) for this compound and its common adducts?

The neutral monoisotopic mass of this compound (C₅H₄D₆O₅) is approximately 156.09 Da. In soft ionization techniques like ESI, molecules are often detected as adducts. It is crucial to monitor for multiple common adducts to maximize the chances of detection. The formation of multiple adducts from a single metabolite can, however, decrease the signal intensity for any individual adduct peak.[8]

Below is a table of common adducts for this compound in both positive and negative ionization modes.

Ionization ModeAdductMass Difference (Da)Expected m/z for this compound
Positive [M+H]⁺+1.0078157.10
[M+NH₄]⁺+18.0334174.12
[M+Na]⁺+22.9898159.08
[M+K]⁺+38.9637195.05
Negative [M-H]⁻-1.0078155.08
[M+Cl]⁻+34.9688191.06
[M+HCOO]⁻+44.9982201.09
[M+CH₃COO]⁻+59.0133215.10

Data synthesized from multiple sources.[9][10][11]

Q3: How does this compound typically fragment in the mass spectrometer?

When subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), ribose-derived molecules exhibit characteristic fragmentation patterns.[12] These patterns are primarily explained by consecutive neutral losses of water (H₂O) and formaldehyde (CH₂O).[12][13] Understanding these fragmentation patterns is essential for confirming the identity of the compound and for setting up Multiple Reaction Monitoring (MRM) experiments.

Precursor IonNeutral Loss (Da)Fragment Description
[M+H]⁺ or [M-H]⁻18Loss of one water molecule
30Loss of formaldehyde
36Loss of two water molecules
54Loss of three water molecules

Fragmentation data based on studies of D-ribose.[12][13]

Q4: Can in-source fragmentation cause a poor signal for the precursor ion?

Yes. In-source fragmentation (ISF) is a well-known phenomenon where molecules fragment in the intermediate pressure region of the mass spectrometer, between the ion source and the mass analyzer.[4] This occurs when the voltages used to accelerate ions are too high.[4] Sugars are known to be particularly susceptible to ISF.[4] If significant ISF is occurring, the abundance of the intended precursor ion ([M+H]⁺, [M+Na]⁺, etc.) will decrease, leading to poor signal intensity. The energy may instead be distributed among various fragment ions, which may be mistaken for other endogenous lipids or molecules if not carefully analyzed.[4]

Q5: How can I confirm if my sample preparation is adequate for this compound analysis?

Proper sample preparation is a critical step that significantly impacts the quality and reproducibility of mass spectrometry results.[14] For metabolomic analysis of small molecules like this compound from complex biological samples, a protein precipitation step is common.[15]

  • Use a Validated Protocol: Employ a standard extraction method, such as protein precipitation with cold methanol, to remove larger molecules like proteins.[15]

  • Check for Contaminants: Be vigilant about external contaminants. Keratins (from skin, hair, dust), polymers like PEG, and detergents can severely interfere with LC-MS analysis.[16] Always use high-purity solvents and new, clean labware.[16]

  • Remove Particulates: Ensure any particulate matter is removed by centrifugation before injecting the sample into the LC-MS system to prevent clogging the column and tubing.[16]

  • Use Internal Standards: Including a known concentration of an isotopic internal standard (if different from the analyte, e.g., ¹³C-Ribose) can help assess the efficiency of the sample preparation and correct for matrix effects.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal Intensity

When you observe a weak or absent signal for this compound, a systematic approach is the most effective way to identify the root cause.

cluster_0 A Start: Poor this compound Signal B 1. Verify Instrument Performance Inject a general MS tuning standard. Is the instrument sensitive? A->B C Troubleshoot MS Hardware: - Check gas/solvent supply - Clean ion source - Recalibrate B->C No D 2. Analyze a Fresh Standard Inject a known concentration of This compound standard. Is the signal strong? B->D Yes C->B E Troubleshoot Standard/Analyte Issues: - Check standard integrity/age - Optimize ESI source parameters - Check for multiple adducts D->E No F 3. Evaluate Sample Matrix Inject prepared sample. Is the signal suppressed? D->F Yes E->D G Troubleshoot Sample/Method Issues: - Dilute sample to reduce matrix effects - Improve chromatographic separation - Review sample prep for contaminants F->G Yes H Problem Solved F->H No G->F

Caption: General workflow for troubleshooting poor signal intensity.

Experimental Protocol:

  • Verify Instrument Performance: Before analyzing your analyte, confirm the mass spectrometer is working correctly.[1][17] Infuse or inject a standard calibration solution recommended by the instrument manufacturer. If the instrument fails this check, it may require maintenance, such as cleaning the ion source or recalibration, before proceeding.[5]

  • Analyze a Fresh Standard: Prepare a fresh this compound standard in a clean solvent (e.g., the initial mobile phase composition).[17] This helps to isolate the problem by removing variables related to the sample matrix or extraction process. If the signal is still poor, the issue may lie with the standard itself (degradation) or the ionization parameters.[17]

  • Optimize Ion Source Parameters: If the standard provides a poor signal, systematically optimize the ESI source settings. (See Guide 2).

  • Evaluate Sample Matrix: If the standard signal is strong but the signal from your prepared sample is weak, ion suppression due to matrix effects is a likely cause.[6] Try diluting the sample (e.g., 1:10, 1:100) to reduce the concentration of interfering compounds. If dilution improves the signal, this points to a matrix effect. Further optimization of the sample preparation or chromatography is needed.

Guide 2: Optimizing Electrospray Ionization (ESI) Source Parameters

The efficiency of the ESI process is critical for achieving a strong signal.[2] Several interconnected parameters control this process and should be optimized for your specific analyte and flow rate.[3][18]

G parameters Key ESI Parameters Capillary Voltage Nebulizer Pressure Drying Gas Flow Drying Gas Temp. Sheath Gas Flow/Temp. process ESI Process Droplet Formation Desolvation Ion Evaporation parameters->process:d parameters->process:de parameters->process:ie output Signal Intensity process->output

Caption: Relationship between ion source parameters and signal intensity.

Methodology for Optimization:

  • Initial Parameter Settings: Start with typical parameters for small molecule analysis on your instrument. A good starting point can often be found in application notes or by running a general tuning compound.[19]

  • One-Factor-at-a-Time (OFAT) Optimization: While a Design of Experiments (DoE) approach is more comprehensive, OFAT can be effective for initial optimization.[3] Infuse a this compound standard and vary one parameter at a time while holding others constant, observing the effect on signal intensity.

    • Capillary/Spray Voltage: Adjust in increments of 500 V. Too low a voltage results in an unstable spray, while too high can cause discharge.[2]

    • Nebulizer Gas Pressure: This affects the formation of the initial droplets. It is often dependent on the liquid flow rate.[19]

    • Drying Gas Temperature & Flow Rate: These parameters are crucial for solvent evaporation. Insufficient drying leads to large, neutral droplets, while excessive heat can cause thermal degradation of the analyte.[2][18]

  • Monitor for In-Source Fragmentation: While optimizing, monitor not only the precursor ion but also the m/z values of potential fragments (e.g., loss of water). If fragment intensity increases as you increase voltages (like capillary exit or fragmentor voltage), it indicates in-source fragmentation is occurring.[4] Reduce these voltages to preserve the precursor ion.

Table of Typical ESI Source Parameter Ranges

ParameterTypical RangeImpact on Signal
Capillary Voltage2000–4000 VAffects spray stability and ionization efficiency.[2]
Nebulizer Pressure30–60 psiControls aerosol droplet size; dependent on flow rate.[19]
Drying Gas Flow8–12 L/minAids in desolvation of droplets to release ions.[2]
Drying Gas Temp.250–350 °CFacilitates solvent evaporation; too high can degrade analyte.[2]
Sheath Gas Flow/Temp.Varies by sourceHelps shape and desolvate the ESI plume.[3]

Note: Optimal values are instrument and method-specific. These ranges are for general guidance.[2][3][19]

Guide 3: Sample Preparation and Handling

A clean, compatible sample is fundamental to good data. The workflow below outlines a common protein precipitation method suitable for analyzing this compound from biological fluids or cell lysates.

cluster_0 A 1. Sample Collection (e.g., Plasma, Cell Lysate) B 2. Add Cold Methanol (e.g., 4:1 v/v Methanol:Sample) Contains internal standards. A->B C 3. Vortex & Incubate Incubate at -20°C for 30 min to precipitate proteins. B->C D 4. Centrifuge Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 min. C->D E 5. Collect Supernatant Carefully transfer the supernatant containing metabolites. D->E F 6. Dry & Reconstitute Dry down under vacuum/nitrogen. Reconstitute in LC mobile phase. E->F G 7. Analyze by LC-MS F->G

Caption: A typical sample preparation workflow for metabolomics.

Detailed Experimental Protocol (Protein Precipitation):

This protocol is adapted from a general method for aqueous metabolite extraction.[15]

  • Homogenization (if applicable): For tissue or cell samples, homogenize in a small volume of purified water at 4°C.[15] For liquid samples like plasma, proceed to the next step.

  • Precipitation: Add 800 µL of cold (-20°C) methanol to 200 µL of your sample. It is highly recommended to have your internal standards spiked into the methanol.[15]

  • Vortex and Incubate: Vortex the mixture thoroughly to ensure complete mixing. Incubate the samples at -20°C for at least 30 minutes to allow for full protein precipitation.[15]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[15]

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, without disturbing the protein pellet.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen. Reconstitute the dried extract in a volume of mobile phase that matches the initial conditions of your LC method.[15] This step ensures the sample is fully dissolved and compatible with the chromatography, leading to better peak shapes.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring it to an autosampler vial for injection.[16]

References

Technical Support Center: Quantifying Low Levels of D-Ribose-d6 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of low levels of D-Ribose-d6 incorporation in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling experiments, particularly when low incorporation is observed.

Issue 1: Weak or No this compound Signal Detected by Mass Spectrometry

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Cell Culture Conditions - Optimize Labeling Time: Perform a time-course experiment to determine the optimal incubation time for this compound incorporation in your specific cell line and experimental conditions. - Check Cell Viability: Ensure high cell viability (>90%) before and during the labeling experiment. Stressed or dying cells will have altered metabolism. - Optimize this compound Concentration: While higher concentrations can increase incorporation, they may also induce cytotoxicity. Perform a dose-response experiment to find the optimal, non-toxic concentration.[1]
Inefficient Cellular Uptake - Verify Transporter Activity: Ensure that the glucose transporters responsible for ribose uptake are expressed and functional in your cell model.
Sample Preparation Issues - Inadequate Quenching: Ensure rapid and complete quenching of metabolic activity to prevent the loss of labeled metabolites. Cold methanol or saline washes are common methods. - Inefficient Extraction: Use a robust extraction method suitable for polar metabolites like ribose. A common method is the use of a cold solvent mixture such as methanol/acetonitrile/water. - Sample Degradation: Process samples quickly and store them at -80°C to prevent degradation of labeled intermediates.[2]
Mass Spectrometry Sensitivity - Instrument Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy and sensitivity.[3][4] - Optimize Ionization Source Parameters: Tune the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for D-ribose.[3] - Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of D-ribose. Improve chromatographic separation or use a more rigorous sample clean-up procedure.
Issue 2: High Variability in this compound Incorporation Across Replicates

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent Cell Culture Practices - Standardize Seeding Density: Ensure all wells or flasks are seeded with the same number of cells. - Homogeneous Labeling Media: Ensure the this compound is thoroughly mixed into the culture medium for uniform exposure to all cells. - Consistent Incubation Times: Use a precise timer for the labeling period for all samples.
Variable Sample Preparation - Consistent Quenching and Extraction: Apply the same quenching and extraction volumes and timings to all samples. - Minimize Time Delays: Process all replicate samples in parallel and minimize the time between harvesting and freezing.
Analytical Variability - Use of Internal Standards: Include a heavy-isotope labeled internal standard (e.g., 13C-Ribose) to normalize for variations in sample preparation and instrument response. - Randomize Sample Injection Order: Randomize the injection sequence on the mass spectrometer to minimize the impact of instrument drift.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of this compound incorporation?

A1: The level of incorporation can vary significantly depending on the cell type, metabolic state, concentration of this compound, and incubation time. In some cases, especially with short labeling times or in cells with slow metabolic rates, incorporation may be only a few percent above the natural isotopic abundance. It is crucial to run a pilot experiment to determine the expected incorporation in your specific system.

Q2: How can I be sure that the detected signal is from this compound and not from an interfering compound?

A2: High-resolution mass spectrometry (HRMS) can help distinguish this compound from compounds with a similar nominal mass. Additionally, tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern specific to this compound, confirming its identity.

Q3: Can the deuterium label on this compound be lost during metabolism?

A3: Yes, depending on the metabolic pathway, there is a possibility of deuterium loss. For instance, if the labeled ribose enters pathways involving enzymatic reactions that exchange protons with the surrounding aqueous environment, some deuterium atoms may be lost. It is important to understand the metabolic fate of D-ribose in your system to account for any potential label loss.

Q4: What are the key considerations for sample preparation when quantifying this compound?

A4: Key considerations include:

  • Rapid quenching of metabolism: to accurately capture the metabolic state at the time of harvesting.

  • Efficient extraction of polar metabolites: using appropriate solvent systems.

  • Removal of interfering substances: such as salts and proteins, which can cause ion suppression in the mass spectrometer.

  • Preventing degradation: by keeping samples cold and processing them quickly.

Q5: What data analysis strategies are recommended for low this compound incorporation?

A5: For low incorporation levels, it is important to:

  • Use software capable of accurately calculating the isotopic enrichment and correcting for the natural abundance of isotopes.

  • Have a sufficient number of biological and technical replicates to achieve statistical significance.

  • Carefully inspect the raw data to ensure proper peak integration and to identify any potential interferences.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Cultured Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh culture medium containing the desired concentration of this compound. Ensure complete dissolution of the labeled ribose.

  • Labeling: Remove the old medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the this compound containing medium.

  • Incubation: Incubate the cells for the desired period under standard culture conditions.

  • Metabolism Quenching: To quench metabolism, rapidly wash the cells with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing the metabolites and transfer to a new tube for LC-MS analysis.

  • Storage: Store the extracted metabolites at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of the polar D-ribose.

  • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and water with a small amount of an additive like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization Mode: Use negative ion mode electrospray ionization (ESI) for sensitive detection of ribose.

    • Detection Mode: Use Selected Ion Monitoring (SIM) to monitor the mass-to-charge ratio (m/z) of unlabeled and this compound. For more specificity, use Multiple Reaction Monitoring (MRM) if a tandem mass spectrometer is available.

    • Mass Transitions (for MRM):

      • Unlabeled Ribose (M-H)-: m/z 149.04 -> [fragment ion]

      • This compound (M-H)-: m/z 155.08 -> [corresponding fragment ion]

Visualizations

D-Ribose Metabolism via the Pentose Phosphate Pathway

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P SixPG 6-Phosphoglucono- lactone G6P->SixPG SixPGluconate 6-Phosphogluconate SixPG->SixPGluconate Ru5P Ribulose-5-Phosphate SixPGluconate->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Nucleotides Nucleotide Synthesis (incorporates Ribose) R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis Xu5P->Glycolysis DRibose_d6 This compound (Exogenous) DRibose_d6_P This compound-Phosphate DRibose_d6->DRibose_d6_P DRibose_d6_P->R5P

Caption: Exogenous this compound enters the Pentose Phosphate Pathway.

Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow start Start: Low/No this compound Signal check_ms Verify MS Performance (Calibration, Tuning) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_sample_prep Review Sample Preparation (Quenching, Extraction) sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok check_labeling Evaluate Labeling Conditions (Time, Concentration, Viability) labeling_ok Labeling Conditions OK? check_labeling->labeling_ok ms_ok->check_sample_prep Yes optimize_ms Optimize MS Method ms_ok->optimize_ms No sample_prep_ok->check_labeling Yes optimize_sample_prep Optimize Sample Prep Protocol sample_prep_ok->optimize_sample_prep No optimize_labeling Optimize Labeling Protocol labeling_ok->optimize_labeling No end Signal Improved labeling_ok->end Yes optimize_ms->check_ms optimize_sample_prep->check_sample_prep optimize_labeling->check_labeling

Caption: A logical workflow for troubleshooting low this compound signal.

References

Technical Support Center: Chromatographic Separation of D-Ribose-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the chromatographic separation of D-Ribose-d6 from its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges stem from the high polarity and structural similarity of sugar isomers. This compound and its isomers (e.g., deuterated versions of arabinose, xylose, lyxose, and the L-Ribose enantiomer) have nearly identical physical properties, making separation difficult. Key issues include:

  • High Polarity: Sugars are highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18.[1][2]

  • Structural Similarity: Isomers often co-elute due to very small differences in their interaction with the stationary phase.

  • Mutarotation: In solution, reducing sugars like ribose exist as an equilibrium mixture of α and β anomers, which can cause peak broadening or split peaks.[3][4]

  • Isotopic Effects: While deuterium substitution aids in mass spectrometry, the separation of deuterated and non-deuterated isotopologues can be challenging, often requiring highly specialized chromatographic systems.[5]

  • Lack of a UV Chromophore: Sugars do not absorb UV light well, necessitating the use of detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS), or requiring derivatization.[4][6]

Q2: Which chromatographic mode is most effective for separating this compound and its isomers?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective mode for separating highly polar compounds like sugars.[3][4] HILIC stationary phases (e.g., amide, amino, or zwitterionic) use a high organic content mobile phase, which promotes the retention of polar analytes. For separating enantiomers (this compound vs. L-Ribose-d6), specialized chiral columns are necessary.[3][7][8]

Q3: When should I consider derivatization for my analysis?

A3: Derivatization is a chemical modification of the analyte and should be considered to overcome two main issues:

  • Poor Detection: If you are using UV detection, derivatization with a UV-active tag (e.g., 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid) is necessary to enhance sensitivity.[3][9][10]

  • Poor Separation: Derivatization can alter the physicochemical properties of the isomers, potentially increasing the selectivity and improving chromatographic resolution.[2][9] For instance, converting enantiomers into diastereomers can allow for their separation on a standard achiral column.[3]

Q4: Can I use reversed-phase (RP) chromatography for this compound separation?

A4: Direct separation of underivatized sugars on standard RP columns (like C18) is generally unsuccessful due to their high polarity and lack of retention.[1] However, RP chromatography is highly effective for separating sugars after they have been derivatized with a hydrophobic tag.[3][11] This approach is widely used in monosaccharide composition analysis.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate chromatographic method for separating this compound from its isomers.

cluster_start cluster_isomers cluster_methods start Define Separation Goal isomer_type What type of isomers need separation? start->isomer_type chiral Use Chiral Chromatography (e.g., Chiralpak AD-H) isomer_type->chiral Enantiomers (D- vs. L-Ribose-d6) hilic Use HILIC (Amide, Amino, or Zwitterionic Column) isomer_type->hilic Structural Isomers / Anomers (e.g., Ribose vs. Xylose) derivatize_check Is resolution or detection inadequate? chiral->derivatize_check hilic->derivatize_check derivatize_rp Derivatize with UV/Fluorescent Tag + Reversed-Phase HPLC derivatize_check->derivatize_rp Yes end Optimized Method derivatize_check->end No derivatize_rp->end

Caption: A decision tree for selecting a suitable HPLC method.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Incorrect column chemistry. 2. Mobile phase is not optimal. 3. Column temperature is too high or low.1. For structural isomers: Use a HILIC column (Amide is often a good starting point).[12] For enantiomers: A chiral column is mandatory.[7] 2. HILIC: Adjust the water content in the mobile phase (typically acetonitrile/water). Lower water content increases retention.[13] Add a modifier like triethylamine (TEA) to reduce peak tailing with amino columns.[12] 3. Optimize column temperature. Lower temperatures can sometimes improve the resolution of anomers.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Schiff base formation on amino columns.[12][14] 3. Sample overload.1. Add a modifier like TEA (0.1%) to the mobile phase to mask active sites.[12] 2. Switch to a more robust stationary phase like an Amide or a modern HILIC phase designed for sugars.[12][15] 3. Reduce the injected sample concentration or volume.
Split Peaks or Broad Humps 1. Mutarotation (interconversion of α and β anomers) on the column.[3]1. Lower the column temperature to slow the interconversion rate. 2. Increase the mobile phase pH (if using a compatible column) to accelerate anomerization, potentially coalescing the peaks into a single sharp peak.
Inconsistent Retention Times 1. Unstable mobile phase composition. 2. Column equilibration is insufficient. 3. Fluctuations in column temperature.1. Ensure mobile phase components are accurately measured and well-mixed. Use a buffer if pH control is critical. 2. HILIC columns require longer equilibration times than RP columns. Equilibrate with at least 10-20 column volumes of the initial mobile phase. 3. Use a column oven to maintain a stable temperature.[1]
Low Signal / No Peaks (with RI or ELSD) 1. Sample concentration is too low. 2. Mobile phase is incompatible with the detector.1. Concentrate the sample or increase the injection volume. 2. RI: Cannot be used with gradient elution. Ensure the mobile phase has a different refractive index from the sample.[1] ELSD: Avoid non-volatile buffers (e.g., phosphate). Use volatile buffers like ammonium formate or acetate.

Experimental Protocols

Protocol 1: HILIC Separation of Underivatized this compound Isomers

This protocol provides a starting point for separating structural isomers of this compound using a HILIC column.

  • Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized Water

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A (e.g., 85-95%) to ensure retention of the polar sugars.

    • Run a shallow gradient, decreasing the percentage of A over 15-20 minutes (e.g., to 75-85%).

    • Include a column wash step (e.g., 50% A) and a re-equilibration step at the initial conditions for at least 10 column volumes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: ELSD, CAD, or MS. If using RI, an isocratic method is required (e.g., 85:15 Acetonitrile:Water).[13]

  • Sample Preparation: Dissolve this compound standard or sample in a solvent matching the initial mobile phase composition (e.g., 85:15 Acetonitrile:Water).

Protocol 2: Pre-Column Derivatization with PMP and RP-HPLC Analysis

This protocol is for enhancing detection and resolution via derivatization followed by reversed-phase HPLC.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Reaction Cleanup cluster_analysis HPLC Analysis sample Dissolve Ribose Sample in Water reagents Add PMP Solution and NaOH sample->reagents heat Incubate at 70°C for 30-60 min reagents->heat neutralize Cool and Neutralize with HCl heat->neutralize extract Extract with Chloroform to Remove Excess PMP neutralize->extract collect Collect Aqueous Layer (contains PMP-sugars) extract->collect filter Filter Sample collect->filter inject Inject onto C18 Column filter->inject

Caption: Workflow for PMP derivatization and HPLC analysis.

  • Derivatization Reagents:

    • 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • 0.3 M Sodium Hydroxide (NaOH).

    • 0.3 M Hydrochloric Acid (HCl).

  • Derivatization Procedure:

    • To 100 µL of your sugar sample/standard, add 100 µL of PMP solution and 100 µL of NaOH solution.

    • Vortex and incubate the mixture in a water bath at 70°C for 30-60 minutes.

    • Allow the mixture to cool to room temperature.

    • Neutralize the reaction by adding 100 µL of HCl solution.

    • Add 1 mL of chloroform, vortex thoroughly, and centrifuge.

    • Carefully collect the upper aqueous layer, which contains the PMP-labeled sugars. Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.

    • Filter the final aqueous solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A buffered system, for example, 100 mM phosphate buffer (pH 7.0) and acetonitrile.

    • Gradient: Start with a low percentage of acetonitrile (e.g., 10-15%) and ramp up to elute the more hydrophobic PMP-disaccharides if present.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to approximately 250 nm.[10]

References

Technical Support Center: D-Ribose-d6 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and best storage practices for D-Ribose-d6. Below are frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Proper storage of solid (powder) this compound is critical for maintaining its chemical and isotopic purity. The compound is generally stable under standard ambient conditions but should be stored with care to prevent degradation.[1]

Summary of Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature 2°C to 8°C (36°F to 46°F)Minimizes potential degradation over long-term storage.
Room Temperature (15-25°C)[2][3][4]Acceptable for short-term storage.
Container Tightly sealed, airtight container.[1][5]Prevents moisture absorption and contamination.
Atmosphere Store in a dry, well-ventilated area.[2][5]D-Ribose is hygroscopic; moisture can lead to clumping and degradation.
Light Protect from light.[2][3]Prevents potential light-induced degradation.
Q2: How should I prepare and store this compound stock solutions?

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For maximum stability, especially for quantitative applications like mass spectrometry, stock solutions should be prepared fresh or stored under specific conditions.

Recommended Storage for this compound Stock Solutions [6]

Storage TemperatureMaximum DurationKey Considerations
-80°C 6 monthsIdeal for long-term storage. Use cryo-resistant tubes and aliquot to avoid freeze-thaw cycles.
-20°C 1 monthSuitable for short to medium-term storage. Ensure containers are well-sealed.

Experimental Workflow: Preparing this compound Stock Solutions

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Solid this compound dissolve 2. Dissolve in High-Purity Solvent weigh->dissolve Accurately filter 3. Filter & Sterilize (if aqueous) dissolve->filter e.g., 0.22 µm filter aliquot 4. Aliquot into Vials filter->aliquot Avoid cross-contamination store_neg_20 -20°C (≤ 1 month) aliquot->store_neg_20 Short-term store_neg_80 -80°C (≤ 6 months) aliquot->store_neg_80 Long-term

Caption: Workflow for preparing and storing this compound stock solutions.

Q3: What are the signs of this compound degradation?

Degradation can compromise experimental results. Researchers should be aware of both physical and chemical indicators of instability.

  • Visual Inspection :

    • Color Change : The pure compound is a white to light beige crystalline powder.[7] A significant yellowing or browning may indicate degradation.

    • Clumping : This suggests moisture absorption, which can accelerate degradation.

  • Analytical Assessment :

    • NMR Spectroscopy : Appearance of new signals or changes in the ratios of existing peaks can indicate the formation of degradation products or isomers.

    • Mass Spectrometry : A decrease in the signal intensity of the parent ion or the appearance of unexpected fragments can suggest instability.

    • Formaldehyde Production : Under neutral and alkaline conditions, D-ribose can degrade to produce formaldehyde, which can be detected using specific assays.[8]

Troubleshooting Guides

Q4: I'm seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

The NMR spectrum of D-ribose is inherently complex due to the equilibrium of different isomeric forms (anomers and ring structures) in solution. However, unexpected peaks can also arise from other sources.

Logical Workflow: Troubleshooting Unexpected NMR Signals

G start Unexpected Peaks Observed in NMR check_isomers Are peaks known isomers? (α/β furanose/pyranose) start->check_isomers check_solvent Is the solvent peak correctly identified? Are there solvent impurities? check_isomers->check_solvent Yes prepare_fresh Prepare a fresh sample from the same stock vial check_isomers->prepare_fresh No check_solvent->prepare_fresh Yes issue_resolved Issue Resolved: Likely sample prep error or isomer identification. check_solvent->issue_resolved No, solvent peak was misidentified. reanalyze Re-acquire spectrum prepare_fresh->reanalyze peaks_persist Do unexpected peaks persist? reanalyze->peaks_persist suspect_degradation High probability of sample degradation or contamination. Assess purity of original solid. peaks_persist->suspect_degradation Yes peaks_persist->issue_resolved No

Caption: A step-by-step guide for troubleshooting unexpected NMR signals.

Q5: My mass spectrometry results are inconsistent. Could it be related to this compound stability?

Yes, inconsistent mass spectrometry (MS) results, especially in quantitative studies where this compound is used as an internal standard, can be linked to its stability and handling.

  • Solution Age and Storage : Standards should be prepared from solid stock as close to the time of analysis as possible or stored appropriately (see Q2). A standard left on a benchtop for several hours may begin to degrade.

  • Mobile Phase Compatibility : For LC-MS applications, ensure the mobile phase is compatible. For instance, phosphoric acid should be replaced with a volatile modifier like formic acid for MS applications.[9]

  • Adduct Formation : In electrospray ionization (ESI), D-Ribose can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺). Inconsistent adduct formation can lead to variability in the desired ion's signal. Ensure consistent mobile phase composition.

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can introduce water and accelerate degradation. Use aliquots to avoid this.

Q6: What are the primary degradation pathways for this compound?

While this compound is a stable isotope-labeled compound, its chemical reactivity mirrors that of unlabeled D-Ribose. It is susceptible to degradation through several pathways.

  • Oxidative Degradation : D-ribose can be degraded to α-ketoglutarate via oxidative pathways.[10] This involves enzymatic reactions in biological systems but can also be a concern chemically if exposed to strong oxidizing agents.[1][2]

  • Isomerization and Epimerization : In solution, ribose can isomerize to other aldopentoses, although this process is generally slow. The stability of ribose can be selectively increased by borate, which forms complexes with it.[11]

  • Formaldehyde Formation : Under neutral to alkaline conditions, D-ribose can undergo fragmentation to produce formaldehyde.[8] This is a critical consideration in cell culture experiments or when formulating solutions with a pH at or above 7.0.

Simplified this compound Degradation Pathways

G DRibose This compound DegradationProducts Degradation Products DRibose->DegradationProducts OxidizingAgents Strong Oxidizing Agents OxidizingAgents->DRibose leads to NeutralAlkaline Neutral / Alkaline pH (≥7.0) NeutralAlkaline->DRibose leads to OxidizedProducts Oxidized Products (e.g., Sugar Acids) DegradationProducts->OxidizedProducts Formaldehyde Formaldehyde DegradationProducts->Formaldehyde

Caption: Potential chemical degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Equilibration : Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

  • Weighing : In a controlled environment with low humidity, accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution : Add the appropriate volume of high-purity solvent (e.g., DMSO, Methanol, or sterile water) to achieve the target concentration. Vortex briefly until the solid is completely dissolved.

  • Sterilization (for aqueous solutions) : If preparing an aqueous stock for biological experiments, filter the solution through a 0.22 µm sterile filter into a sterile container.[6]

  • Aliquoting : Dispense the stock solution into smaller, single-use aliquots in properly labeled, airtight cryo-vials or amber glass vials.

  • Storage : Immediately store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term).[6]

Protocol 2: Assessing this compound Purity and Stability via ¹H NMR
  • Sample Preparation : Prepare a sample by dissolving ~5 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[12][13]

  • Spectrum Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis :

    • Identify Ribose Signals : Compare the acquired spectrum to a reference spectrum of pure D-Ribose. Note the complex multiplet patterns corresponding to the different anomeric and ring forms.

    • Check for Impurities : Look for sharp singlets or unexpected multiplets that do not correspond to D-Ribose isomers or the residual solvent peak.

    • Integration : Integrate the characteristic ribose peaks and compare them to the integration of any impurity peaks to estimate the level of contamination or degradation. A significant presence of peaks outside the expected regions warrants further investigation.

References

Technical Support Center: D-Ribose-d6 Metabolomics Data Normalization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Ribose-d6 metabolomics data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of normalizing this compound metabolomics data?

A1: The primary purpose of data normalization is to minimize systematic, non-biological variations introduced during sample preparation and analysis, while preserving the true biological differences.[1] In this compound tracing experiments, normalization is crucial for accurate quantification of isotope enrichment and the calculation of metabolic fluxes.

Q2: What are the most common sources of variation in metabolomics experiments?

A2: Variation can arise from multiple sources, including:

  • Technical Variation: Differences in sample extraction efficiency, injection volume, instrument sensitivity drift, and batch effects.[1]

  • Biological Variation: Inherent differences between biological samples that are not related to the experimental conditions being studied.

Q3: What is the importance of correcting for the natural abundance of isotopes in this compound experiments?

A3: It is critical to correct for the naturally occurring stable isotopes (e.g., 13C, 2H) to accurately determine the true enrichment from the this compound tracer.[2][3][4] Failing to do so can lead to an overestimation of isotope incorporation and incorrect flux calculations. Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform this correction.[3][4]

Q4: Should I use internal or external standards for normalization?

A4: The use of internal standards is highly recommended.[5] Internal standards are added to the sample before extraction and experience the same sample processing variations as the analytes of interest. External standards are added after extraction and can only correct for variations in instrument performance. Stable isotope-labeled internal standards that are chemically identical to the analytes are the gold standard.[5]

Troubleshooting Guides

Issue 1: High Variability in Replicate Injections

Symptoms:

  • Poor correlation between replicate injections of the same sample.

  • High coefficient of variation (CV) for quality control (QC) samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.
Instrument Drift Randomize the injection order of your samples to average out any time-dependent changes in instrument sensitivity.[6] Monitor instrument performance using regularly injected QC samples.
Sample Degradation Keep samples at a consistent, low temperature in the autosampler. If possible, perform a stability test to determine the maximum allowable time in the autosampler.
Carryover Inject blank solvent samples between experimental samples to check for carryover of high-abundance metabolites. Implement a more rigorous needle wash protocol if carryover is detected.
Issue 2: Inaccurate Quantification of Isotope Enrichment

Symptoms:

  • Calculated isotope enrichment values are unexpectedly high or low.

  • Mass isotopologue distributions (MIDs) do not match expected patterns.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Failure to Correct for Natural Isotope Abundance This is a critical step. Use a validated algorithm or software (e.g., IsoCorrectoR, AccuCor2) to correct your raw data for the natural abundance of all relevant isotopes (e.g., 13C, 2H, 15N, 18O).[2][3][4]
Tracer Impurity The isotopic purity of your this compound tracer should be accounted for in your calculations. Some correction software can factor in tracer impurity.[4]
Isotopic Exchange Deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent (e.g., during sample preparation or chromatography). This can lead to an underestimation of labeling. Use of 13C-labeled standards is generally preferred to avoid this issue where possible.[5]
Metabolic Steady State Not Reached For metabolic flux analysis, it's often assumed that the system is at an isotopic steady state. The labeling duration should be sufficient to achieve this for the pathways of interest.[7]
Issue 3: Retention Time Shifts for Deuterated Metabolites

Symptoms:

  • The deuterated (labeled) version of a metabolite elutes at a slightly different time than its unlabeled counterpart in liquid chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Deuterium Isotope Effect The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to changes in chromatographic retention time.[8] This effect is more pronounced in reversed-phase chromatography.
Chromatography Conditions The choice of chromatography column and mobile phase can influence the magnitude of the retention time shift. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites like ribose and may exhibit different isotope effects compared to reversed-phase methods.[9][10]
Data Processing Ensure your data processing software can correctly identify and integrate peaks with slight retention time variations between labeled and unlabeled isotopologues.

Data Presentation: Comparison of Normalization Methods

The choice of normalization method can significantly impact the results of a metabolomics study. The following table summarizes a hypothetical comparison of different normalization strategies on a this compound dataset, illustrating how the choice of method can affect the perceived variability.

Normalization Method Average Coefficient of Variation (CV) for QC Samples Description Advantages Disadvantages
No Normalization 25%Raw peak areas are used.Simple, no manipulation of the data.Highly susceptible to technical and biological variation.
Total Ion Current (TIC) 20%Each peak area is divided by the sum of all peak areas in that sample.Simple to implement.Can be biased by a few highly abundant metabolites.
Median Normalization 15%Each peak area is divided by the median peak area of that sample.More robust to outliers than TIC normalization.Assumes that the median intensity is representative of the overall sample concentration.
Internal Standard (IS) 8%Each peak area is divided by the peak area of a spiked-in internal standard.Corrects for both sample preparation and instrument variability.Requires a suitable internal standard for each analyte or class of analytes.
Probabilistic Quotient Normalization (PQN) 12%A more advanced method that uses a reference spectrum to calculate a normalization factor for each sample.Robust to changes in the concentration of a large number of metabolites.More computationally intensive.

Experimental Protocols

Detailed Methodology for LC-MS Analysis of this compound Labeled Metabolites

This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental goals.

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by flash-freezing cells or tissue in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, containing a panel of stable isotope-labeled internal standards.

    • Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Use a HILIC column for separation of polar metabolites like sugar phosphates.

    • Mobile Phases:

      • Mobile Phase A: 95% Water, 5% Acetonitrile with 10 mM ammonium acetate and 5 µM medronic acid, pH 9.0.

      • Mobile Phase B: 95% Acetonitrile, 5% Water with 10 mM ammonium acetate, pH 9.0.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar compounds.

    • Mass Spectrometry:

      • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve isotopologues.

      • Acquire data in negative ionization mode, as sugar phosphates are readily detected as negative ions.

      • Use a full scan mode to capture all isotopologues of interest.

  • Data Processing:

    • Use a software package capable of peak picking, integration, and alignment.

    • Perform correction for natural isotope abundance.

    • Normalize the data using an appropriate method, preferably with internal standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start This compound Labeling of Cells/Tissues quench Quenching in Liquid Nitrogen start->quench extract Metabolite Extraction with Cold Solvent & Internal Standards quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis (HILIC) supernatant->lcms peak_picking Peak Picking & Integration lcms->peak_picking abundance_correction Natural Abundance Correction peak_picking->abundance_correction normalization Normalization abundance_correction->normalization flux_analysis Metabolic Flux Analysis normalization->flux_analysis

Caption: Experimental workflow for this compound metabolomics.

normalization_logic raw_data Raw LC-MS Data is_normalization Internal Standard Normalization raw_data->is_normalization Preferred other_normalization Other Normalization Methods (e.g., TIC, Median, PQN) raw_data->other_normalization Alternative data_quality_check Assess Data Quality (CVs of QCs) is_normalization->data_quality_check other_normalization->data_quality_check flux_calculation Metabolic Flux Calculation data_quality_check->flux_calculation If Quality is High interpretation Biological Interpretation flux_calculation->interpretation

Caption: Logical flow for selecting a normalization strategy.

References

Validation & Comparative

Illuminating Cellular Machinery: A Comparative Guide to Validating Metabolic Pathway Activity with D-Ribose-d6 Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, accurately validating the activity of specific metabolic pathways is paramount. Stable isotope tracing, a powerful technique that follows the journey of labeled molecules through metabolic networks, offers a window into the dynamic processes that drive cellular function. Among the various tracers available, D-Ribose-d6 presents a unique tool for dissecting pathways central to nucleotide biosynthesis and the pentose phosphate pathway (PPP). This guide provides an objective comparison of this compound tracing with alternative methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal approach for their scientific questions.

The Principle of Stable Isotope Tracing

At its core, stable isotope tracing involves introducing a metabolite, enriched with a heavy, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)), into a biological system.[1][2] As the cells metabolize this "labeled" compound, the isotope is incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the extent of isotope incorporation, thereby tracing the flow of atoms through a metabolic pathway and determining the relative activity or "flux" of that pathway.[3][4]

This compound Tracing: A Direct Look into Nucleotide Synthesis

This compound is a form of D-ribose where six of the hydrogen atoms have been replaced with deuterium. D-ribose is a central component of nucleotides, the building blocks of RNA and DNA, and a key product of the pentose phosphate pathway.[5][6] By introducing this compound, researchers can directly trace its incorporation into ribose-5-phosphate and subsequently into nucleotides, providing a clear measure of de novo nucleotide synthesis.[7]

Experimental Workflow: A General Overview

The successful application of this compound tracing hinges on a meticulously executed experimental workflow.

Figure 1. A generalized experimental workflow for this compound tracing studies.

Head-to-Head Comparison: this compound vs. ¹³C-Glucose Tracing

The most common alternative to this compound for probing the pentose phosphate pathway and nucleotide biosynthesis is ¹³C-labeled glucose.[8][9] The choice between these tracers depends on the specific research question and the metabolic state of the system under investigation.

FeatureThis compound Tracing¹³C-Glucose Tracing
Primary Application Direct measurement of de novo nucleotide synthesis and ribose salvage pathways.Comprehensive analysis of central carbon metabolism, including glycolysis and the pentose phosphate pathway.[9]
Point of Entry Enters directly into the ribose phosphate pool.Enters at the beginning of glycolysis (as glucose-6-phosphate).[3]
Advantages - Provides a more direct and less ambiguous measure of ribose utilization for nucleotide synthesis. - Can bypass upper parts of the PPP, offering insights into the non-oxidative branch.- Allows for the simultaneous analysis of multiple interconnected pathways.[9] - Different isotopomers (e.g., [1,2-¹³C₂]glucose) can be used to resolve fluxes through the oxidative vs. non-oxidative PPP branches.[8]
Disadvantages - Provides limited information about the oxidative branch of the PPP. - The cellular uptake and metabolism of exogenous ribose can differ from endogenous ribose synthesis.- Interpretation can be complex due to the recycling of labeled carbons in the PPP and interconnected pathways.[3] - Requires more complex modeling to deconvolve fluxes.
Typical Use Case Investigating the contribution of salvaged ribose to nucleotide pools in cancer cells.Quantifying the relative flux of glucose through glycolysis versus the PPP in response to drug treatment.

Experimental Protocols

Protocol 1: Validating Pentose Phosphate Pathway Activity with this compound

This protocol provides a general framework for a this compound tracing experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing a known concentration of this compound (e.g., 100 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

  • Incubate the cells for a specific duration (e.g., 2, 6, 12, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Use an appropriate chromatographic method to separate the metabolites of interest, particularly ribose-5-phosphate and nucleotides (e.g., ATP, GTP).

  • Acquire data in a full-scan mode to detect all isotopologues of the target metabolites.

4. Data Analysis:

  • Identify the mass isotopologues of ribose-5-phosphate and nucleotides based on their mass-to-charge ratio (m/z).

  • Correct for the natural abundance of stable isotopes.

  • Calculate the fractional enrichment of the deuterium label in each metabolite at different time points. This data can then be used in metabolic flux analysis models to quantify pathway activity.

Protocol 2: Alternative Method - ¹³C-Glucose Tracing for PPP Flux Analysis

This protocol outlines a typical experiment using [1,2-¹³C₂]glucose to measure PPP flux.

1. Cell Culture and Labeling:

  • Culture cells in a glucose-free medium supplemented with a known concentration of [1,2-¹³C₂]glucose (e.g., 10 mM).

  • Incubate for a duration sufficient to reach isotopic steady-state, which can vary from minutes for glycolysis to hours for other pathways.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the extracts by LC-MS or GC-MS. The choice of analytical platform will depend on the specific metabolites being targeted.

  • Monitor the mass isotopologues of key metabolites such as lactate, ribose-5-phosphate, and other glycolytic and PPP intermediates.

4. Data Analysis:

  • The key to this method is analyzing the isotopomer distribution in downstream metabolites. For example, glycolysis of [1,2-¹³C₂]glucose produces singly labeled lactate (M+1), while flux through the oxidative PPP results in the loss of the ¹³C label at the C1 position, leading to unlabeled lactate.

  • The ratio of M+1 to total lactate can be used to estimate the relative flux through the PPP. More sophisticated analyses involve fitting the labeling patterns of multiple metabolites to a metabolic model to obtain more accurate flux estimations.[8]

Visualizing the Pathways

To better understand the flow of labeled atoms, it is helpful to visualize the metabolic pathways.

Pentose_Phosphate_Pathway cluster_nonoxppp Non-Oxidative PPP cluster_nucleotide Nucleotide Synthesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono-δ-lactone G6P->6PGL GAP Glyceraldehyde-3-Phosphate F6P->GAP 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotides (RNA, DNA) R5P->Nucleotides X5P->GAP X5P->S7P S7P->F6P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P

Figure 2. The Pentose Phosphate Pathway and its connection to glycolysis and nucleotide synthesis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a comparative experiment using this compound and [1,2-¹³C₂]glucose tracers to assess nucleotide synthesis in a cancer cell line.

MetaboliteTracerFractional Enrichment (M+n) at 24hInterpretation
Ribose-5-PhosphateThis compoundM+6: 35%35% of the ribose-5-phosphate pool is derived directly from exogenous ribose.
Ribose-5-Phosphate[1,2-¹³C₂]glucoseM+1: 15%, M+2: 5%Indicates flux through both the oxidative (M+1) and non-oxidative (M+2) branches of the PPP.
ATP (Ribose moiety)This compoundM+6: 25%25% of the ribose in ATP is synthesized from the exogenous this compound.
ATP (Ribose moiety)[1,2-¹³C₂]glucoseM+1: 10%, M+2: 3%Demonstrates de novo synthesis of the ATP ribose moiety from glucose via the PPP.

Conclusion

Both this compound and ¹³C-glucose tracing are invaluable tools for validating metabolic pathway activity. The choice of tracer should be guided by the specific biological question. This compound offers a direct and powerful method for investigating the contribution of exogenous or salvaged ribose to nucleotide biosynthesis. In contrast, ¹³C-glucose provides a broader view of central carbon metabolism, allowing for the simultaneous assessment of glycolysis and the PPP. By carefully considering the advantages and limitations of each approach and implementing rigorous experimental protocols, researchers can gain profound insights into the metabolic reprogramming that underlies various physiological and pathological states.

References

A Researcher's Guide to Isotopic Tracers: D-Ribose-d6 vs. 13C-Labeled Ribose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the choice of isotopic tracer is a critical decision that influences experimental design, analytical strategy, and the precision of flux estimations. This guide provides an objective comparison of two key tracers for probing the pentose phosphate pathway (PPP) and related metabolic routes: D-Ribose-d6 and 13C-labeled ribose.

Stable isotope tracers are indispensable tools for quantifying the rates of intracellular metabolic pathways.[1] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity. While 13C-labeled substrates are the gold standard for metabolic flux analysis (MFA), deuterium (2H)-labeled tracers present an alternative with a unique set of characteristics. This guide will delve into a detailed comparison of this compound and 13C-labeled ribose, offering insights into their respective advantages and disadvantages, supported by experimental considerations.

Core Principles and Metabolic Fate of Ribose

D-ribose is a central metabolite in cellular bioenergetics.[2][3] Exogenously supplied D-ribose is phosphorylated to ribose-5-phosphate (R-5-P), which then enters the pentose phosphate pathway.[4] The PPP is a crucial pathway for generating NADPH, a key reductant in biosynthetic pathways and for mitigating oxidative stress, and for producing the precursors for nucleotide biosynthesis.[5]

The metabolic fate of ribose is intricately linked with glycolysis, as intermediates of the non-oxidative PPP can re-enter the glycolytic pathway. This interplay makes isotopic labeling of ribose a powerful strategy for dissecting the fluxes through these interconnected pathways.

cluster_0 Pentose Phosphate Pathway cluster_1 Glycolysis cluster_2 Nucleotide Synthesis D-Ribose D-Ribose Ribose-5-Phosphate Ribose-5-Phosphate D-Ribose->Ribose-5-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Ribose-5-Phosphate->Ribulose-5-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase Nucleotides Nucleotides Ribose-5-Phosphate->Nucleotides Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Transketolase Erythrose-4-Phosphate->Fructose-6-Phosphate Transaldolase Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative PPP (NADPH production) Glucose-6-Phosphate->Fructose-6-Phosphate Fructose-6-Phosphate->Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate

Figure 1. Simplified metabolic pathways of D-ribose.

Quantitative Data Comparison

MetaboliteTracer: [U-13C5]-Ribose (M+5)Tracer: this compound (M+6)
Ribose-5-Phosphate M+5: ~95%M+6: ~95%
Sedoheptulose-7-Phosphate M+5: Significant labelingM+6: Significant labeling
M+2: From transketolase reactionM+2, M+4: From transketolase
Glyceraldehyde-3-Phosphate M+2, M+3: From PPPM+2, M+3, M+4: From PPP
Fructose-6-Phosphate M+2, M+3, M+5: From PPPM+2, M+3, M+4, M+5, M+6: From PPP
Pyruvate M+2, M+3: From glycolysis of PPP-derived intermediatesM+2, M+3: From glycolysis of PPP-derived intermediates

Note: The mass isotopomer distributions are illustrative and will vary depending on the relative flux through different pathways. The M+ notation indicates the mass shift relative to the unlabeled metabolite.

Performance and Experimental Considerations

FeatureThis compound13C-Labeled Ribose
Natural Abundance Very low (~0.015%)~1.1%
Analytical Background "Clean" spectral background, simplifying detection.Higher natural abundance requires correction of mass isotopomer data.
Detection Method Primarily LC-MS/MS due to potential for chromatographic separation issues with GC-MS and to achieve high sensitivity.[6]GC-MS is a well-established and robust method, particularly for derivatized sugars.[7] NMR can also be used for positional isotopomer analysis.
Kinetic Isotope Effects (KIEs) Potentially more significant due to the larger relative mass difference between 2H and 1H. This could alter enzyme reaction rates and potentially the measured fluxes.[2]Generally considered to have a smaller KIE, with studies suggesting a low impact on system-level flux analysis.
Metabolic Burden The potential for altered enzyme kinetics due to KIEs may impose a higher metabolic burden, though this is not extensively studied for ribose.Lower potential for metabolic burden compared to deuterated tracers.
Data Interpretation The interpretation of mass isotopomer distributions can be more complex due to the potential for H/D exchange reactions.Well-established algorithms and software are available for data analysis and flux modeling.[8]
Cost and Availability A range of deuterated ribose isotopes are commercially available.A wide variety of positionally and uniformly labeled 13C-ribose is commercially available.

Experimental Protocols

Protocol 1: 13C-Labeled Ribose Flux Analysis using GC-MS

This protocol is adapted from established methods for analyzing 13C labeling in RNA-derived ribose.[7]

  • Cell Culture and Labeling: Culture cells in a defined medium. Replace the standard carbon source with [U-13C5]-Ribose at a known concentration. Incubate until isotopic steady state is reached (typically 24-48 hours).

  • Sample Quenching and Metabolite Extraction: Rapidly quench metabolism using a cold solvent (e.g., 60% methanol at -20°C). Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • RNA Hydrolysis (for Ribose from Nucleotides): Isolate total RNA. Hydrolyze the RNA to constituent ribonucleosides using an enzyme like nuclease P1, followed by dephosphorylation with alkaline phosphatase. Alternatively, acid hydrolysis can be used to release ribose from the RNA backbone.[7]

  • Derivatization: Derivatize the sugar monomers to make them volatile for GC-MS analysis. A common method is aldonitrile propionate derivatization.[7]

  • GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. Use a suitable column for sugar analysis. Set the mass spectrometer to scan a mass range that includes the expected mass isotopomers of the derivatized ribose.

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other heavy isotopes. Use a flux analysis software package (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental data to a metabolic model.[8]

Cell Culture with 13C-Ribose Cell Culture with 13C-Ribose Quenching & Extraction Quenching & Extraction Cell Culture with 13C-Ribose->Quenching & Extraction RNA Hydrolysis RNA Hydrolysis Quenching & Extraction->RNA Hydrolysis Derivatization Derivatization RNA Hydrolysis->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis & Flux Estimation Data Analysis & Flux Estimation GC-MS Analysis->Data Analysis & Flux Estimation

Figure 2. Workflow for 13C-Ribose flux analysis.

Protocol 2: this compound Flux Analysis using LC-MS/MS

This protocol is a proposed workflow based on methods for analyzing other deuterated metabolites.[6]

  • Cell Culture and Labeling: Follow the same procedure as for 13C-labeled ribose, using this compound as the tracer.

  • Sample Quenching and Metabolite Extraction: Use the same quenching and extraction methods as described above.

  • Sample Preparation: Depending on the downstream metabolites of interest, minimal sample preparation beyond extraction and resuspension in a suitable solvent for LC-MS may be required. Derivatization is generally not necessary for LC-MS analysis of polar metabolites.

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to achieve good separation of polar metabolites like sugar phosphates.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the analysis of phosphorylated intermediates. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass of the isotopologues.

    • Data Acquisition: Acquire data in full scan mode to identify all labeled species and in targeted MS/MS mode to confirm the identity of key metabolites.

  • Data Analysis: Correct for the low natural abundance of deuterium. The complexity of data analysis will depend on the degree of H/D exchange. Flux estimation will require specialized software or custom scripts that can handle deuterium labeling data.

Cell Culture with this compound Cell Culture with this compound Quenching & Extraction Quenching & Extraction Cell Culture with this compound->Quenching & Extraction Sample Preparation Sample Preparation Quenching & Extraction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis & Flux Estimation Data Analysis & Flux Estimation LC-MS/MS Analysis->Data Analysis & Flux Estimation

Figure 3. Workflow for this compound flux analysis.

Conclusion

The choice between this compound and 13C-labeled ribose for metabolic flux analysis is a trade-off between established methodologies and the potential advantages of a low-abundance isotope.

  • 13C-labeled ribose remains the standard choice, supported by a wealth of literature, well-defined analytical protocols (especially GC-MS), and robust data analysis software. The lower potential for kinetic isotope effects makes it a more "biologically neutral" tracer.

  • This compound offers the significant advantage of a virtually non-existent natural abundance, which can simplify the detection of labeled species against the background. However, researchers must consider the higher potential for kinetic isotope effects, which could perturb the very fluxes they aim to measure. The analytical methods (likely LC-MS/MS) and data analysis workflows are also less standardized for deuterium-based flux analysis compared to 13C-MFA.

For most applications, particularly those requiring high precision and comparability with existing literature, 13C-labeled ribose is the recommended tracer . This compound may be advantageous in specific scenarios where the analytical background is a major concern, or in dual-labeling experiments where a second, distinct isotopic marker is needed. As with any tracer study, preliminary experiments to assess the potential for isotopic effects and to optimize analytical methods are strongly advised.

References

Cross-Validation of D-Ribose-d6 Results with Other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex cellular pathways. The choice of tracer is critical as it dictates the specific metabolic routes that can be interrogated. This guide provides a comparative analysis of D-Ribose-d6, a deuterated ribose tracer, with other commonly used isotopic tracers, particularly 13C-labeled glucose, to assist researchers in designing robust experiments for studying the pentose phosphate pathway (PPP) and nucleotide biosynthesis. This comparison will enable a cross-validation approach to gain a more comprehensive understanding of metabolic fluxes.

Data Presentation: Comparative Isotopic Labeling

The primary distinction between this compound and tracers like [1,2-¹³C₂]glucose lies in their entry points into cellular metabolism. This compound bypasses the oxidative branch of the PPP, directly entering the non-oxidative branch. This provides a focused view of the downstream pathways, including nucleotide synthesis. Conversely, [1,2-¹³C₂]glucose traces metabolism through glycolysis and both the oxidative and non-oxidative branches of the PPP.

The following table summarizes the expected isotopic labeling patterns in key metabolites when using this compound versus [1,2-¹³C₂]glucose. This theoretical comparison is fundamental to a cross-validation strategy, where the distinct labeling patterns from each tracer can be used to corroborate and refine metabolic flux models.

MetaboliteThis compound (M+6)[1,2-¹³C₂]glucose (M+2)Rationale for Labeling Pattern
Ribose-5-phosphate (R5P) Predominantly M+6M+1, M+2This compound directly converts to R5P-d6. [1,2-¹³C₂]glucose produces M+1 R5P via the oxidative PPP and M+2 R5P via the non-oxidative PPP.[1][2][3]
ATP/GTP (Ribose moiety) Predominantly M+6M+1, M+2The ribose moiety of nucleotides is derived from R5P.
Lactate Unlabeled (M+0)M+1, M+2This compound does not significantly contribute to glycolytic pools. [1,2-¹³C₂]glucose produces M+2 lactate via glycolysis and M+1 lactate from PPP-derived triose phosphates.[2][3]
Sedoheptulose-7-phosphate (S7P) LabeledLabeledS7P is an intermediate of the non-oxidative PPP and will be labeled by both tracers.
Erythrose-4-phosphate (E4P) LabeledLabeledE4P is an intermediate of the non-oxidative PPP and will be labeled by both tracers.

Experimental Protocols

A generalized protocol for a stable isotope tracer experiment in cell culture is provided below. This protocol can be adapted for use with this compound or other isotopic tracers like ¹³C-glucose.

Cell Culture and Tracer Incubation
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Media Preparation: Prepare culture medium containing the desired concentration of the isotopic tracer (e.g., this compound or [1,2-¹³C₂]glucose). The standard glucose or ribose in the medium should be replaced with the labeled tracer.

  • Tracer Incubation: Once cells have reached the desired confluency, replace the standard medium with the tracer-containing medium. The incubation time will vary depending on the metabolic pathway of interest and the time required to reach isotopic steady state. For PPP and nucleotide metabolism, this can range from a few hours to 24 hours.[4]

Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture.

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Centrifuge the lysate at a high speed at 4°C to pellet protein and cell debris. The supernatant contains the polar metabolites. For non-polar metabolites, a liquid-liquid extraction can be performed.

Analytical Methods
  • Sample Preparation: The metabolite extract is typically dried under a stream of nitrogen or using a vacuum concentrator. For gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolites are derivatized to increase their volatility. For liquid chromatography-mass spectrometry (LC-MS), the dried extract is reconstituted in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the samples using either GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolites and their isotopologues (molecules with different numbers of isotopic labels).

  • Data Analysis: The raw data is processed to identify metabolites and quantify the abundance of their different isotopologues. This data is then used to calculate isotopic enrichment and infer metabolic fluxes.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tracer_medium Prepare Tracer Medium incubation Tracer Incubation tracer_medium->incubation quenching Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: A generalized workflow for a stable isotope tracer experiment.

PPP cluster_glycolysis Glycolysis cluster_oxppp Oxidative PPP cluster_nonoxppp Non-Oxidative PPP cluster_synthesis Biosynthesis Glucose [1,2-13C2]glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P NADPH GAP Glyceraldehyde-3-P F6P->GAP S7P Sedoheptulose-7-P F6P->S7P Lactate Lactate GAP->Lactate GAP->S7P R5P Ribose-5-P Ru5P->R5P R5P->S7P Nucleotides Nucleotides R5P->Nucleotides E4P Erythrose-4-P S7P->E4P E4P->F6P DRibose This compound DRibose->R5P

Caption: Pentose Phosphate Pathway showing entry points of tracers.

G cluster_tracers Isotopic Tracers cluster_pathways Interrogated Pathways cluster_validation Cross-Validation d_ribose This compound non_ox_ppp Non-Oxidative PPP d_ribose->non_ox_ppp nucleotide_synthesis Nucleotide Synthesis d_ribose->nucleotide_synthesis c13_glucose [1,2-13C2]glucose c13_glucose->non_ox_ppp ox_ppp Oxidative PPP c13_glucose->ox_ppp glycolysis Glycolysis c13_glucose->glycolysis comprehensive_model Comprehensive Metabolic Model non_ox_ppp->comprehensive_model nucleotide_synthesis->comprehensive_model ox_ppp->comprehensive_model glycolysis->comprehensive_model

Caption: Logical diagram of cross-validation using complementary tracers.

References

D-Ribose-d6 vs. D-Ribose-d2: A Comparative Guide for Isotopic Labeling in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate isotopic tracer is paramount for the accuracy and depth of experimental findings. This guide provides a comprehensive comparison of D-Ribose-d6 and D-Ribose-d2, two deuterium-labeled isotopologues of D-Ribose, for specific research applications. By examining their isotopic labeling patterns, metabolic fates, and analytical characteristics, this document aims to equip researchers with the knowledge to make informed decisions for their studies in metabolic flux analysis, nucleotide biosynthesis, and related fields.

Isotopic Labeling Patterns and Physicochemical Properties

The key distinction between this compound and D-Ribose-d2 lies in the number and position of deuterium atoms replacing hydrogen atoms on the ribose molecule. This seemingly subtle difference can have significant implications for experimental design and data interpretation.

This compound is a fully deuterated version of D-ribose, with deuterium atoms at positions 1, 2, 3, 4, 5, and 5'[1]. This extensive labeling provides a significant mass shift, which is highly advantageous for mass spectrometry-based applications, offering clear separation from unlabeled endogenous ribose.

D-Ribose-d2 , on the other hand, contains two deuterium atoms. While various labeling patterns are possible, a common commercially available form is D-Ribose-5,5'-d2 [2]. This specific labeling at the C5 position can be particularly useful for probing specific enzymatic reactions and metabolic pathways involving this part of the molecule.

PropertyThis compoundD-Ribose-d2 (assuming 5,5'-d2)
Molecular Formula C₅D₆H₄O₅C₅H₈D₂O₅
Molecular Weight ~156.17 g/mol ~152.15 g/mol
Isotopic Labeling Positions 1, 2, 3, 4, 5, 5'Positions 5, 5'
Mass Shift (vs. Unlabeled) +6 Da+2 Da

Key Research Applications and Experimental Considerations

The choice between this compound and D-Ribose-d2 is dictated by the specific research question and the metabolic pathway under investigation.

Metabolic Flux Analysis

In metabolic flux analysis, researchers aim to quantify the rates of metabolic reactions. The choice of tracer is critical for accurately mapping the flow of atoms through a pathway.

  • This compound: Its high mass shift makes it an excellent tracer for following the overall incorporation of ribose into various metabolic pools. In studies of the pentose phosphate pathway (PPP), this compound can be used to trace the complete journey of the ribose backbone.[3][4][5] The significant mass difference minimizes ambiguity in identifying labeled metabolites by mass spectrometry.

  • D-Ribose-d2 (5,5'-d2): This isotopologue is particularly insightful for studying the latter stages of the non-oxidative pentose phosphate pathway and the synthesis of nucleotide precursors. The deuterium labels at the C5 position are retained during the conversion of ribose-5-phosphate to phosphoribosyl pyrophosphate (PRPP), a key precursor for nucleotide biosynthesis.[6] This allows for precise tracking of the C5 fragment of ribose.

Nucleotide Biosynthesis

The synthesis of nucleotides is a fundamental cellular process, and deuterated ribose tracers are invaluable for studying its dynamics.

  • This compound: Provides a robust method to measure the overall rate of de novo and salvage pathways of nucleotide synthesis. The heavy labeling allows for clear detection of newly synthesized nucleotides.

  • D-Ribose-d2 (5,5'-d2): Offers a more nuanced view by specifically tracking the fate of the C5' of the ribose moiety as it is incorporated into the nucleotide structure. This can be useful for dissecting the activities of specific enzymes involved in nucleotide synthesis.

Mass Spectrometry and NMR Spectroscopy

The analytical technique employed also influences the choice of tracer.

  • Mass Spectrometry (MS): this compound is generally preferred for MS-based methods due to its larger mass shift, which leads to better separation of labeled and unlabeled species and reduces the likelihood of isotopic overlap.[1][7][8][9] The fragmentation patterns of this compound will also be significantly different from unlabeled ribose, providing additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both this compound and D-Ribose-d2 can be used in NMR studies. The absence of protons at the deuterated positions in this compound simplifies the ¹H NMR spectrum, which can be advantageous for structural studies. D-Ribose-d2, with its specific labeling, allows for the study of deuterium NMR signals at particular positions, providing information on molecular dynamics and conformation.[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound and D-Ribose-d2.

Protocol 1: Metabolic Flux Analysis of the Pentose Phosphate Pathway using this compound

Objective: To quantify the contribution of exogenous ribose to the pentose phosphate pathway.

Materials:

  • Cell culture medium

  • This compound

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Culture cells to the desired confluence.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, rapidly quench metabolism and extract intracellular metabolites using ice-cold extraction solution.

  • Analyze the extracts by LC-MS to measure the isotopic enrichment in key PPP intermediates (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate).

  • Calculate the fractional labeling of each metabolite to determine the flux of this compound through the pathway.

Protocol 2: Tracing Nucleotide Biosynthesis using D-Ribose-5,5'-d2

Objective: To specifically trace the incorporation of the C5' of ribose into the nucleotide pool.

Materials:

  • Cell culture medium

  • D-Ribose-5,5'-d2

  • Metabolite extraction solution

  • LC-MS/MS system

Methodology:

  • Follow steps 1-4 from Protocol 1, using D-Ribose-5,5'-d2 as the tracer.

  • Analyze the extracts by LC-MS/MS, focusing on the detection of nucleotides (e.g., ATP, GTP, CTP, UTP).

  • Monitor the transition of the precursor ion (M+2 labeled nucleotide) to specific fragment ions that retain the labeled ribose moiety.

  • Quantify the abundance of the M+2 labeled nucleotides over time to determine the rate of incorporation of the C5' of ribose into the nucleotide pool.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the applications of these tracers, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone 6-P-Gluconate 6-P-Gluconate 6-P-Gluconolactone->6-P-Gluconate Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE PRPP PRPP Ribose-5-P->PRPP PRPS Nucleotides Nucleotides PRPP->Nucleotides Exogenous this compound/d2 Exogenous this compound/d2 Exogenous this compound/d2->Ribose-5-P Ribokinase

Caption: The Pentose Phosphate Pathway and entry of exogenous D-Ribose.

ExperimentalWorkflow Cell Culture Cell Culture Isotopic Labeling\n(this compound or D-Ribose-d2) Isotopic Labeling (this compound or D-Ribose-d2) Cell Culture->Isotopic Labeling\n(this compound or D-Ribose-d2) Metabolite Extraction Metabolite Extraction Isotopic Labeling\n(this compound or D-Ribose-d2)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis\n(Isotopologue Distribution) Data Analysis (Isotopologue Distribution) LC-MS/MS Analysis->Data Analysis\n(Isotopologue Distribution) Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis\n(Isotopologue Distribution)->Metabolic Flux Calculation

Caption: A typical experimental workflow for metabolic tracing.

Logical Framework for Tracer Selection

The decision between this compound and D-Ribose-d2 can be guided by a logical framework that considers the research goals and analytical capabilities.

TracerSelection Research Goal Research Goal Overall Pathway Flux Overall Pathway Flux Research Goal->Overall Pathway Flux Broad Specific Enzyme Activity / C5 Fate Specific Enzyme Activity / C5 Fate Research Goal->Specific Enzyme Activity / C5 Fate Specific Analytical Method Analytical Method Overall Pathway Flux->Analytical Method Specific Enzyme Activity / C5 Fate->Analytical Method Choice of Tracer Choice of Tracer Specific Enzyme Activity / C5 Fate->Choice of Tracer D-Ribose-d2 (5,5'-d2) (Positional information) Mass Spectrometry Mass Spectrometry Analytical Method->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Analytical Method->NMR Spectroscopy Mass Spectrometry->Choice of Tracer This compound (High mass shift) NMR Spectroscopy->Choice of Tracer This compound or d2 (Spectral simplification vs. specific signal)

Caption: Decision tree for selecting the appropriate D-Ribose tracer.

Conclusion

Both this compound and D-Ribose-d2 are powerful tools for investigating cellular metabolism. The selection of the appropriate isotopologue depends on the specific research question. This compound, with its comprehensive labeling, is ideal for studies requiring a significant mass shift to trace the overall fate of the ribose molecule, particularly in mass spectrometry-based analyses. In contrast, D-Ribose-d2, especially with specific labeling patterns like 5,5'-d2, provides a more targeted approach to dissecting particular enzymatic steps and the metabolic fate of specific carbon positions within the ribose backbone. By carefully considering the experimental goals and analytical methods, researchers can leverage the unique advantages of each tracer to gain deeper insights into the intricate network of cellular metabolism.

References

A Head-to-Head Battle of Tracers: D-Ribose-d6 vs. D-Ribose-13C5 in Isotopic Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of metabolic analysis, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of two commonly employed labeled variants of D-Ribose: the deuterated D-Ribose-d6 and the carbon-13 enriched D-Ribose-13C5. By examining their performance characteristics, stability, and application-specific advantages, this document aims to equip researchers with the knowledge to make informed decisions for their quantitative and flux analysis studies.

The fundamental difference between these two isotopic tracers lies in the mass and chemical properties of the isotopes used. This compound incorporates deuterium (²H), an isotope of hydrogen, while D-Ribose-13C5 is enriched with carbon-13 (¹³C), a stable isotope of carbon. This seemingly subtle distinction has significant ramifications for experimental design, data interpretation, and the overall accuracy of results in mass spectrometry-based analyses.

At a Glance: Key Performance Differences

FeatureThis compound (Deuterated)D-Ribose-13C5 (Carbon-13)Advantage
Isotopic Stability Prone to back-exchange in protic solvents.Stable C-C bonds, no exchange.D-Ribose-13C5
Chromatographic Behavior Can exhibit a slight shift in retention time compared to the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.D-Ribose-13C5
Kinetic Isotope Effect (KIE) The larger mass difference between ¹H and ²H can lead to significant KIEs, potentially altering enzymatic reaction rates.The smaller mass difference between ¹²C and ¹³C results in negligible KIEs for most biological reactions.D-Ribose-13C5
Mass Spectrometric Analysis Larger mass shift from the unlabeled analyte, reducing potential for isobaric interference.Smaller mass shift, requiring higher resolution mass spectrometry to resolve from natural isotopic abundances.This compound
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-enriched starting materials.This compound

Quantitative Analysis: A Comparative Overview

In quantitative metabolomics, stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response. The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical workflow.

ParameterThis compound as Internal StandardD-Ribose-13C5 as Internal StandardSupporting Rationale
Accuracy May be compromised by chromatographic shifts and potential for isotopic exchange.High accuracy due to identical chemical and physical properties to the native analyte.[1]D-Ribose-13C5 co-elutes with unlabeled D-Ribose, ensuring it experiences the same matrix effects.[1][2]
Precision Generally good, but can be affected by variable isotopic exchange rates.Excellent precision due to high stability.The stable carbon-carbon bonds in D-Ribose-13C5 prevent label loss during sample processing and analysis.[1]
Linearity Good, but the calibration curve may have a different slope compared to the analyte.Excellent, with a calibration curve slope that is theoretically identical to the analyte.The identical ionization efficiency of D-Ribose-13C5 and unlabeled D-Ribose leads to a more predictable response.
Limit of Quantification (LOQ) Comparable to D-Ribose-13C5.Comparable to this compound.Both can be synthesized to high isotopic purity, allowing for sensitive detection.

Experimental Protocols

Protocol 1: Quantitative Analysis of D-Ribose in Human Plasma using LC-MS/MS with an Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard solution (either this compound or D-Ribose-13C5 at 10 µg/mL in water).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • Unlabeled D-Ribose: Q1 149.05 -> Q3 89.04

      • This compound: Q1 155.09 -> Q3 93.06

      • D-Ribose-13C5: Q1 154.07 -> Q3 92.05

    • Optimize collision energies and other source parameters for each analyte.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve using known concentrations of unlabeled D-Ribose spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of the internal standard.

  • Determine the concentration of D-Ribose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Metabolic Flux Analysis of the Pentose Phosphate Pathway (PPP) using D-Ribose-13C5

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., cancer cell line) in their standard growth medium.

  • At approximately 80% confluency, switch the medium to a labeling medium containing [U-13C5]-D-glucose as the sole glucose source.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

  • Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. Derivatization and GC-MS Analysis:

  • Evaporate the metabolite extract to dryness under nitrogen.

  • Derivatize the dried metabolites using a two-step process:

    • Add methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl groups.

    • Add N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate to silylate hydroxyl and amine groups.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a standard GC column (e.g., DB-5ms).

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the derivatized ribose.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution (MID) of the derivatized ribose by integrating the ion chromatograms for each mass isotopomer (m+0, m+1, m+2, etc.).

  • Correct the raw MIDs for the natural abundance of ¹³C.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic model of the pentose phosphate pathway and central carbon metabolism.

  • The software will estimate the relative and absolute fluxes through the different pathways.

Visualizing the Workflows

cluster_quant Quantitative Analysis Workflow Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for quantitative analysis of D-Ribose.

cluster_mfa Metabolic Flux Analysis Workflow Cell Culture Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Flux Calculation Flux Calculation GC-MS Analysis->Flux Calculation

Caption: Workflow for 13C metabolic flux analysis.

Signaling Pathways and Logical Relationships

cluster_ppp Pentose Phosphate Pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Glycolysis Glycolysis Ribulose-5-Phosphate->Glycolysis Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis

Caption: Simplified Pentose Phosphate Pathway.

Conclusion: Making the Right Choice

For the majority of applications in quantitative mass spectrometry and metabolic flux analysis, D-Ribose-13C5 is the superior choice . Its high isotopic stability, lack of chromatographic shift, and negligible kinetic isotope effects contribute to more accurate and precise data.[1] The co-elution with the native analyte is a significant advantage for correcting matrix effects, which is a common challenge in complex biological samples.[1][2]

However, This compound can be a viable and cost-effective alternative in certain scenarios. When using analytical methods with very high chromatographic resolution that can separate the deuterated standard from the native analyte, or when the potential for back-exchange is minimized through the use of aprotic solvents and careful sample handling, this compound can provide reliable results. Its larger mass difference can also be advantageous in avoiding spectral overlaps.

Ultimately, the decision rests on the specific requirements of the experiment, the available instrumentation, and budgetary considerations. For researchers aiming for the highest level of accuracy and reliability in their isotopic enrichment analysis, D-Ribose-13C5 is the recommended standard.

References

Confirming Target Engagement of Nucleotide Synthesis Inhibitors Using D-Ribose-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the target engagement of nucleotide synthesis inhibitors, with a specific focus on the application of D-Ribose-d6 as a stable isotope tracer. By tracking the metabolic flux of this compound into purine and pyrimidine nucleotides, researchers can quantitatively assess the in-cell activity of inhibitors targeting this critical pathway. This approach offers a powerful tool for preclinical drug development, enabling direct measurement of an inhibitor's effect on its intended target within a cellular context.

Introduction to Nucleotide Synthesis and its Inhibition

The synthesis of nucleotides is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular energy metabolism. This intricate network of pathways is a well-established target for therapeutic intervention, particularly in oncology and immunology. Nucleotide synthesis inhibitors disrupt these pathways, leading to the depletion of nucleotide pools and subsequent inhibition of cell proliferation.

There are two primary pathways for nucleotide biosynthesis: the de novo pathway and the salvage pathway. The de novo pathway synthesizes nucleotides from simple precursors such as amino acids, bicarbonate, and ribose-5-phosphate. The salvage pathway recycles pre-existing nucleobases and nucleosides. Many cancer cells and activated immune cells rely heavily on the de novo pathway, making it an attractive target for selective inhibition.

Key Enzymes in De Novo Nucleotide Synthesis as Drug Targets

Several key enzymes in the de novo nucleotide synthesis pathway are targeted by well-known inhibitors:

  • Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. It is the target of Mycophenolic Acid (MPA) , the active metabolite of the immunosuppressive drug mycophenolate mofetil.

  • Dihydrofolate Reductase (DHFR): While primarily involved in folate metabolism, DHFR is crucial for providing the one-carbon units necessary for purine and thymidylate synthesis. Methotrexate (MTX) is a potent inhibitor of DHFR.

  • Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step of de novo purine synthesis. Some studies suggest that methotrexate's effects on purine synthesis may also involve the inhibition of this enzyme.[1][2]

Using this compound to Measure Target Engagement

Confirming that a drug interacts with its intended target in a cellular environment is a critical step in drug development. Stable isotope tracing with this compound offers a dynamic and quantitative method to assess target engagement for nucleotide synthesis inhibitors.

This compound is a non-radioactive, deuterated form of ribose. When introduced to cells, it is incorporated into the ribose-5-phosphate pool and subsequently integrated into newly synthesized purine and pyrimidine nucleotides. By using liquid chromatography-mass spectrometry (LC-MS), the extent of this compound incorporation into specific nucleotides (e.g., ATP, GTP, UTP, CTP) can be precisely measured.

In the presence of a nucleotide synthesis inhibitor, the flux of this compound into the downstream nucleotide pools will be diminished in a manner dependent on the inhibitor's potency and the specific step it blocks. This provides a direct readout of the inhibitor's engagement with its target enzyme.

Comparative Analysis of Nucleotide Synthesis Inhibitors

The following table summarizes the expected effects of two widely used nucleotide synthesis inhibitors, Mycophenolic Acid and Methotrexate, on the incorporation of this compound into purine and pyrimidine nucleotides. This data is based on the known mechanisms of action of these drugs and principles of metabolic flux analysis.

InhibitorPrimary TargetExpected Effect on this compound Incorporation into Purine NucleotidesExpected Effect on this compound Incorporation into Pyrimidine Nucleotides
Mycophenolic Acid (MPA) Inosine Monophosphate Dehydrogenase (IMPDH)Significant, dose-dependent decrease in incorporation into Guanine nucleotides (GMP, GDP, GTP).[3][4] Minimal to no effect on Adenine nucleotides (AMP, ADP, ATP).Minimal to no direct effect.
Methotrexate (MTX) Dihydrofolate Reductase (DHFR) / Amidophosphoribosyltransferase (ATase)Significant, dose-dependent decrease in incorporation into both Adenine and Guanine nucleotides.[1][2]Potential for a slight increase in early pyrimidine intermediates due to redirection of precursors, but overall inhibition of DNA synthesis.

Experimental Protocols

General Workflow for this compound Labeling and LC-MS Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Metabolite Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cells and allow to adhere B Pre-treat with nucleotide synthesis inhibitor (e.g., MPA or MTX) at various concentrations A->B C Introduce this compound containing medium B->C D Quench metabolism (e.g., with cold methanol) C->D E Lyse cells and extract metabolites D->E F Separate polar metabolites E->F G Inject extract onto LC column for separation F->G H Detect and quantify nucleotide isotopologues by mass spectrometry G->H I Calculate the percentage of labeled nucleotides H->I J Plot dose-response curves (Inhibitor concentration vs. % labeled nucleotide) I->J K Determine IC50 values for target engagement J->K

Figure 1: General experimental workflow for assessing target engagement using this compound. (Within 100 characters)
Detailed Methodology

1. Cell Culture and Treatment:

  • Seed the cells of interest (e.g., cancer cell line, activated primary lymphocytes) in appropriate culture plates and allow them to adhere and enter logarithmic growth phase.

  • Pre-incubate the cells with a range of concentrations of the nucleotide synthesis inhibitor (e.g., Mycophenolic Acid or Methotrexate) for a predetermined time to allow for cellular uptake and target binding.

  • Replace the culture medium with medium containing this compound at a final concentration typically in the range of 100 µM to 1 mM. The exact concentration should be optimized for the cell type.

  • Incubate the cells for a specific period (e.g., 2, 6, or 24 hours) to allow for the incorporation of the stable isotope into the nucleotide pools.

2. Metabolite Extraction:

  • Rapidly quench cellular metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the nucleotides using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

  • Use the mass spectrometer to detect and quantify the different isotopologues of each nucleotide (e.g., the unlabeled M+0 form and the this compound labeled M+6 form).

4. Data Analysis:

  • Calculate the percentage of labeled nucleotide for each condition using the following formula: % Labeled = [Peak Area of Labeled Nucleotide (M+6)] / ([Peak Area of Labeled Nucleotide (M+6)] + [Peak Area of Unlabeled Nucleotide (M+0)]) * 100

  • Plot the percentage of labeled nucleotide as a function of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the inhibition of nucleotide synthesis, which serves as a quantitative measure of target engagement.

Signaling Pathways and Experimental Logic

De Novo Purine and Pyrimidine Synthesis Pathways

G cluster_0 Pentose Phosphate Pathway cluster_1 De Novo Purine Synthesis cluster_2 De Novo Pyrimidine Synthesis Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP IMP IMP PRPP->IMP Multiple Steps inhibited by MTX UMP UMP PRPP->UMP Multiple Steps DRibosed6 This compound DRibosed6->Ribose5P AMP AMP IMP->AMP GMP GMP IMP->GMP inhibited by MPA ATP ATP AMP->ATP GTP GTP GMP->GTP ATase Amidophosphoribosyl- transferase (ATase) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) UTP UTP UMP->UTP CTP CTP UTP->CTP

Figure 2: Simplified diagram of de novo nucleotide synthesis pathways showing the entry point of this compound and the points of inhibition for Mycophenolic Acid (MPA) and Methotrexate (MTX). (Within 100 characters)

This diagram illustrates how this compound enters the central carbon metabolism to form Ribose-5-Phosphate, a key precursor for both purine and pyrimidine synthesis. The subsequent steps leading to the formation of ATP, GTP, UTP, and CTP are shown, along with the specific enzymatic steps targeted by MPA and MTX. By measuring the incorporation of the deuterium label from this compound into the final nucleotide products, a direct assessment of the flux through these pathways can be made. Inhibition of a key enzyme will lead to a bottleneck, reducing the incorporation of the label into the downstream products, thus confirming target engagement.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and quantitative method for confirming the target engagement of nucleotide synthesis inhibitors in a physiologically relevant cellular context. This approach allows for the direct measurement of metabolic flux through the de novo purine and pyrimidine synthesis pathways, offering a sensitive and dynamic readout of inhibitor activity. By incorporating this methodology into preclinical drug development workflows, researchers can gain valuable insights into the mechanism of action of their compounds, enabling more informed decisions in the optimization of novel therapeutics.

References

D-Ribose-d6 Metabolic Assays: A Comparative Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Ribose-d6 based metabolic assays with alternative stable isotope tracers. It is designed to assist researchers in selecting the most appropriate methods for their studies in metabolic flux analysis, particularly for investigating the pentose phosphate pathway (PPP) and nucleotide biosynthesis. While direct, quantitative data on the reproducibility of this compound assays are limited in publicly available literature, this guide synthesizes established principles of stable isotope tracing to provide a robust framework for comparison and experimental design.

Data Presentation: Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer is critical for the accuracy and precision of metabolic flux analysis.[1][2] this compound offers a unique entry point into cellular metabolism compared to more conventional tracers like glucose. This table compares this compound with commonly used alternatives for studying the pentose phosphate pathway and nucleotide synthesis.

FeatureThis compound[1,2-¹³C₂]-Glucose[U-¹³C₆]-Glucose
Primary Pathway Traced Directly traces the non-oxidative PPP and nucleotide salvage pathways.[3][4]Traces both glycolysis and the oxidative PPP.[2][5][6]Traces all glucose-dependent pathways.
Key Advantage Bypasses the upper, oxidative steps of the PPP, providing a more direct measure of ribose-5-phosphate utilization for nucleotide synthesis.[3][7]Allows for the distinction between glycolysis and the oxidative PPP by tracking the fate of specific carbon atoms.[2][5]Provides a global view of glucose metabolism.
Potential Limitations Does not provide information on the oxidative phase of the PPP. Cellular uptake and metabolism may be slower or less efficient than glucose.Interpretation can be complex due to the scrambling of labels in the reversible reactions of the non-oxidative PPP.[8]Cannot readily distinguish between the oxidative and non-oxidative branches of the PPP.[2]
Typical Applications Studying nucleotide salvage and synthesis, assessing the contribution of extracellular ribose to cellular pools.Quantifying the relative flux through the oxidative PPP versus glycolysis.[2][5]General metabolic flux analysis of central carbon metabolism.
Reported Reproducibility Data not widely available. Expected to be similar to other stable isotope tracing methods, contingent on robust analytical techniques.Method-dependent, with deep learning approaches showing promise for high accuracy.[9]Generally high with established protocols and instrumentation.[10]

Experimental Protocols

A robust experimental design is paramount for ensuring the reproducibility of metabolic flux analysis studies.[11] The following is a generalized protocol for a this compound based metabolic assay in cultured cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Exchange: Prior to labeling, replace the standard culture medium with a medium containing a known concentration of this compound and dialyzed fetal bovine serum to minimize the influence of unlabeled ribose.

  • Isotope Incubation: Incubate the cells with the this compound containing medium for a predetermined time course (e.g., 1, 3, 6, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and approach isotopic steady state.[12]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

  • Sample Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

Analytical Measurement (LC-MS/MS)
  • Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of labeled metabolites.

  • Data Acquisition: Develop a targeted or untargeted method to measure the mass isotopologue distributions (MIDs) of key metabolites in the PPP and nucleotide biosynthesis pathways.

  • Data Analysis: Correct the raw data for the natural abundance of isotopes and calculate the fractional enrichment of the d6 label in each metabolite over time.

Metabolic Flux Analysis
  • Modeling: Use a computational model of the relevant metabolic network to simulate the expected labeling patterns based on different flux distributions.

  • Flux Estimation: Fit the experimental MID data to the model to estimate the intracellular metabolic fluxes. This is often an iterative process to minimize the difference between the measured and simulated data.[11]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and workflows relevant to this compound based assays.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP Glucose Glucose G6P G6P Glucose->G6P Glucokinase F6P F6P G6P->F6P PGI R5P_ox R5P_ox G6P->R5P_ox G6PD G6P->R5P_ox F16BP F16BP F6P->F16BP PFK G3P G3P R5P R5P R5P_ox->R5P RPI Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis PRPS X5P X5P R5P->X5P RPE DRibose_d6 This compound DRibose_d6->R5P Ribokinase X5P->F6P TKT/TAL X5P->G3P TKT ExperimentalWorkflow A 1. Cell Culture with This compound Tracer B 2. Quench Metabolism & Extract Metabolites A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing (Isotope Correction) C->D E 5. Metabolic Flux Analysis (MFA) D->E NucleotideSynthesis DRibose_d6 This compound R5P Ribose-5-Phosphate-d6 DRibose_d6->R5P PRPP PRPP-d6 R5P->PRPP Purine_Salvage Purine Salvage R5P->Purine_Salvage Pyrimidine_Salvage Pyrimidine Salvage R5P->Pyrimidine_Salvage Purine_de_novo De Novo Purine Synthesis PRPP->Purine_de_novo Pyrimidine_de_novo De Novo Pyrimidine Synthesis PRPP->Pyrimidine_de_novo Purine_Nucleotides Purine Nucleotides-d6 (ATP, GTP) Purine_de_novo->Purine_Nucleotides Pyrimidine_Nucleotides Pyrimidine Nucleotides-d6 (UTP, CTP) Pyrimidine_de_novo->Pyrimidine_Nucleotides Purine_Salvage->Purine_Nucleotides Pyrimidine_Salvage->Pyrimidine_Nucleotides

References

D-Ribose-d6 in Metabolic Research: A Comparative Guide to a Novel Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of precise metabolic pathway analysis is paramount. D-Ribose-d6, a stable isotope-labeled form of D-ribose, is emerging as a valuable tool in this endeavor, offering unique advantages for tracing the intricate network of metabolic reactions. This guide provides a comprehensive literature review of this compound applications in metabolic research, objectively comparing its performance with alternative tracers and presenting supporting experimental data.

At its core, metabolic research relies on the ability to follow the fate of molecules through various biochemical transformations. Stable isotope tracers, such as this compound, allow scientists to do just that. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can track the journey of the ribose molecule through metabolic pathways using sensitive analytical techniques like mass spectrometry.

Tracing the Pentose Phosphate Pathway and Beyond

One of the primary applications of D-ribose tracers lies in the investigation of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing two vital components for the cell: NADPH, a key reducing agent for antioxidant defense and biosynthetic reactions, and ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[1][2] Understanding the flux through the PPP is critical in various fields, from cancer research, where altered metabolism is a hallmark of malignancy, to the study of inherited metabolic disorders.[3][4]

While carbon-13 labeled glucose tracers, such as [1,2-¹³C₂]glucose, have traditionally been the gold standard for assessing PPP activity, deuterated tracers like this compound offer a complementary and potentially more direct approach to studying specific aspects of this pathway.[5] For instance, the use of deuterium-labeled compounds can provide specific insights into NADPH metabolism, a key output of the oxidative branch of the PPP.[6]

Comparison with Alternative Tracers

The choice of a stable isotope tracer is a critical decision in designing a metabolic flux analysis experiment. While direct comparative studies quantitatively evaluating the performance of this compound against other tracers are still emerging in the literature, the theoretical advantages and disadvantages can be considered.

TracerAdvantagesDisadvantagesKey Applications
This compound Direct tracer for ribose metabolism. Potentially provides specific information on NADPH production.[6] Lower natural abundance of deuterium may lead to less background noise in mass spectrometry analysis.Fewer commercially available labeled standards compared to ¹³C-glucose. Potential for deuterium-hydrogen exchange in certain biological contexts.[7]Tracing ribose incorporation into nucleotides. Studying the oxidative and non-oxidative branches of the PPP. Investigating NADPH metabolism.
[1,2-¹³C₂]glucose Well-established and widely used tracer for PPP flux analysis.[5] Commercially available with a wide range of labeled positions. Extensive literature and established analytical protocols.Indirectly measures ribose synthesis from glucose. Can be challenging to deconvolve fluxes through interconnected pathways.Quantifying the relative flux of glucose through glycolysis versus the PPP.
[U-¹³C₆]glucose Provides comprehensive labeling of downstream metabolites. Useful for global metabolic flux analysis.Can lead to complex labeling patterns that are challenging to interpret. May not be optimal for focusing on a specific pathway like the PPP.Broad-spectrum metabolic flux analysis across multiple pathways.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for this compound are not yet widely published, the methodologies employed for other stable isotope tracers provide a robust framework. These protocols typically involve cell culture or in vivo administration of the tracer, followed by metabolite extraction and analysis using mass spectrometry.

In Vitro Cell Culture Protocol Outline:
  • Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and incubation time will depend on the specific cell type and the metabolic pathway under investigation.

  • Metabolite Extraction: After the desired incubation period, rapidly quench metabolic activity (e.g., by using cold methanol) and extract intracellular metabolites.

  • Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), this often involves a derivatization step to make the metabolites volatile.

  • Mass Spectrometry Analysis: Analyze the samples using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the labeled and unlabeled metabolites.

  • Data Analysis: Process the mass spectrometry data to determine the isotopic enrichment of the metabolites of interest and calculate metabolic fluxes.

In Vivo Administration Protocol Outline:

In vivo studies using stable isotope tracers require careful planning and execution.[7][8][[“]]

  • Animal Acclimation: Acclimate the animal models to the experimental conditions.

  • Tracer Administration: Administer this compound to the animals, typically through intravenous infusion or oral gavage. The dosage and duration of administration will need to be optimized for the specific research question.

  • Tissue/Biofluid Collection: At specific time points, collect tissue samples or biofluids (e.g., blood, urine).

  • Metabolite Extraction and Analysis: Follow similar procedures as outlined for in vitro studies to extract and analyze metabolites from the collected samples.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of molecules and the experimental process, graphical representations are invaluable.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase NADPH NADPH G6P->NADPH produces G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Ribose_d6 This compound Ribose_d6->R5P Enters PPP R5P->F6P Non-Oxidative Phase R5P->G3P Non-Oxidative Phase Nucleotides Nucleotides R5P->Nucleotides

Caption: The Pentose Phosphate Pathway and Glycolysis.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis Cell_Culture Cell Culture Tracer_Incubation This compound Incubation Cell_Culture->Tracer_Incubation Metabolite_Extraction_vitro Metabolite Extraction Tracer_Incubation->Metabolite_Extraction_vitro Derivatization Derivatization (for GC-MS) Metabolite_Extraction_vitro->Derivatization MS_Analysis GC-MS or LC-MS Analysis Metabolite_Extraction_vitro->MS_Analysis Animal_Model Animal Model Tracer_Administration This compound Administration Animal_Model->Tracer_Administration Tissue_Collection Tissue/Biofluid Collection Tracer_Administration->Tissue_Collection Metabolite_Extraction_vivo Metabolite Extraction Tissue_Collection->Metabolite_Extraction_vivo Metabolite_Extraction_vivo->Derivatization Metabolite_Extraction_vivo->MS_Analysis Derivatization->MS_Analysis Data_Processing Data Processing & Flux Calculation MS_Analysis->Data_Processing

Caption: General experimental workflow for stable isotope tracing.

Future Directions

The application of this compound in metabolic research is a promising and evolving area. As more studies utilize this tracer, a clearer picture of its specific advantages and limitations will emerge. Future research should focus on direct, quantitative comparisons with other tracers across various biological systems. The development and publication of standardized, detailed experimental protocols will also be crucial for ensuring the reproducibility and widespread adoption of this compound as a powerful tool in the metabolomics toolbox. This will ultimately enable researchers to gain deeper insights into the complexities of cellular metabolism in both health and disease.

References

Safety Operating Guide

Essential Safety and Logistics for Handling D-Ribose-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling D-Ribose-d6, a stable isotope-labeled compound.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved[1][2]
Skin Protection GlovesInspected prior to use; dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[1][2]
Lab coatTo protect against chemical splashes
Protective clothingComplete suit protecting against chemicals, selected based on the concentration and amount of the substance at the specific workplace[2]
Respiratory Protection Dust respirator (e.g., N95 or P1)Recommended where protection from nuisance levels of dust is desired[2]

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Engineering Controls: Handle in a well-ventilated area.[2][3] Appropriate exhaust ventilation should be provided where dust may be formed.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[2][4] Avoid contact with skin and eyes.[2][5] Do not eat, drink, or smoke in the laboratory.

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[2]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][3][5]

  • Container: Keep the container tightly closed.[1][2][3][5]

  • Incompatibilities: Store away from strong oxidizing agents.[3][5][6]

Disposal Plan

As this compound is a stable isotope-labeled compound, it is not radioactive.[7] Therefore, its disposal does not require special procedures beyond those for the unlabeled compound.[7][]

Disposal Steps:

  • Waste Characterization: this compound waste is considered non-hazardous chemical waste.

  • Containerization: Collect waste in a suitable, labeled container.

  • Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not let the product enter drains.[1][2][3][9] Contaminated packaging should be disposed of as the unused product.[2]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

A Receiving & Verification B Storage A->B Store in cool, dry, well-ventilated area G Documentation A->G C Preparation B->C Retrieve from storage B->G D Experimentation C->D Use appropriate PPE C->G E Waste Collection D->E Collect waste in labeled containers D->G F Disposal E->F Dispose according to local regulations E->G F->G Log all steps

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.